SR0987
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NO2/c17-12-4-2-1-3-11(12)13(25)24-10-7-5-9(6-8-10)14(26,15(18,19)20)16(21,22)23/h1-8,26H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVBONMVWLTLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR0987: A Technical Guide to its Mechanism of Action as a RORγt Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR0987 is a synthetic small molecule that has been identified as a potent agonist of the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt).[1] RORγt is a lineage-defining transcription factor crucial for the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells.[1] These T cell subsets are key players in inflammatory responses and have demonstrated anti-tumor efficacy.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action
This compound functions by binding to the ligand-binding domain of RORγt, thereby enhancing its transcriptional activity. This agonism of RORγt leads to a dual immunomodulatory effect: the potentiation of pro-inflammatory T cell responses and the simultaneous suppression of immune checkpoint mechanisms.[1][2]
The primary downstream effects of this compound-mediated RORγt activation are:
-
Increased IL-17 Production: Activation of RORγt by this compound drives the expression of its target genes, most notably Interleukin-17 (IL-17).[1] IL-17 is the signature cytokine of Th17 and Tc17 cells and is associated with enhanced anti-tumor immunity.[1]
-
Decreased PD-1 Expression: Surprisingly, and in contrast to endogenous RORγt agonists, this compound treatment leads to a significant reduction in the expression of the immune checkpoint receptor Programmed cell death protein 1 (PD-1) on the surface of T cells.[1][2] This reduction in PD-1 blunts tumor-associated adaptive immune resistance, further augmenting the anti-tumor immune response.[1][2]
This dual mechanism of action positions this compound and other synthetic RORγt agonists as promising candidates for cancer immunotherapy, potentially as monotherapies or in combination with existing immune checkpoint inhibitors.[2]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| EC50 | ~800 nM | RORγt Agonist Activity (Reporter Gene Assay) | HEK293T cells | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound binds to and activates RORγt, leading to increased IL-17 and decreased PD-1 expression.
References
what is SR0987 compound
An In-depth Technical Guide to the RORγt Agonist SR0987
Executive Summary
This compound is a synthetic, small-molecule agonist of the Retinoic acid receptor-related orphan receptor γt (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) and T cytotoxic 17 (Tc17) cells.[1] Characterized as an analog of the compound SR1078, this compound demonstrates a dual mechanism of action: it enhances the expression of the pro-inflammatory cytokine Interleukin-17 (IL-17) while simultaneously repressing the expression of the immune checkpoint receptor Programmed cell death protein 1 (PD-1).[2][3] This activity profile suggests its potential as an immunomodulatory agent for cancer immunotherapy, aiming to boost anti-tumor T cell responses.[2][4] Preclinical in vitro studies have established its efficacy in both murine and human T cell lines, with a reported EC50 of approximately 800 nM for RORγt transactivation.[1][2] This document provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and experimental protocols related to this compound.
Introduction: RORγt as a Therapeutic Target
The nuclear receptor RORγt is a critical regulator of the immune system, primarily known for driving the differentiation of CD4+ and CD8+ T cells into Th17 and Tc17 effector cells, respectively.[1] These cell lineages are characterized by their production of IL-17 and other inflammatory cytokines, which play a role in adaptive immunity and inflammation.[1] The modulation of RORγt activity is a significant area of research for autoimmune diseases and oncology. While inverse agonists are sought for inflammatory conditions, RORγt agonists are being investigated to enhance anti-tumor immunity.[5][6] By activating RORγt, synthetic agonists can potentially amplify T cell-mediated immune responses against tumors, making RORγt an attractive target for novel cancer immunotherapies.[2]
Physicochemical Properties and Synthesis of this compound
This compound is a synthetic compound with defined chemical characteristics. Its properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-Chloro-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzamide | [4] |
| CAS Number | 303126-97-8 | |
| Molecular Formula | C16H10ClF6NO2 | |
| Molecular Weight | 397.7 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (100 mM) and Ethanol (100 mM) |
Synthesis Protocol
The synthesis of this compound is achieved through a straightforward chemical reaction.[2] To a solution of 4-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline in dichloromethane (CH2Cl2), N,N-diisopropylethylamine (DIPEA) and 2-chlorobenzoyl chloride are added at room temperature.[2] The reaction mixture is stirred for three hours and then concentrated under reduced pressure to yield the final product.[2]
Mechanism of Action
This compound functions as a selective agonist for the T cell-specific isoform of RORγ, RORγt.[4] Upon binding to the ligand-binding domain of RORγt, this compound induces a conformational change in the receptor, promoting the recruitment of coactivator proteins.[2][7] This action enhances the transcription of RORγt target genes, most notably IL17.[1][2]
A surprising and significant finding is that while increasing IL-17 expression, this compound concurrently decreases the expression of the PD-1 immune checkpoint receptor on the surface of T cells.[2] This dual activity is distinct from endogenous RORγt agonists, which tend to drive Th17 proliferation without repressing PD-1.[1] The combined effect of boosting effector cytokine production (IL-17) and reducing an inhibitory signal (PD-1) is hypothesized to enhance the protective anti-tumor activity of T cells.[2]
In Vitro Pharmacological Data
The activity of this compound has been characterized in several in vitro assays, demonstrating its potency and concentration-dependent effects.
| Parameter | Assay | Cell Line | Value | Reference |
| EC50 | Gal4-RORγt::UAS-Luc Reporter Assay | HEK293T | ~800 nM | [1][2][3] |
| Activity | IL-17 Expression | Murine EL4 cells, Differentiated murine Th17 cells | Increased Expression | [2] |
| Activity | PD-1 Surface Expression | Murine EL4 cells, Differentiated murine Th17 cells, Human Jurkat T cells | Decreased Expression | [2] |
| Activity | CD62L-PD1- CD4+ Population | Differentiated murine Th17 cells | Statistically significant increase | [2] |
In Vivo Studies
Preclinical data from murine models indicate that administration of this compound can augment anti-tumor T cell responses.[4] This includes increased infiltration of tumors by IL-17-producing T cells and improved suppression of tumor growth.[4] However, detailed protocols and quantitative data from these in vivo studies are not extensively detailed in the cited literature.
Key Experimental Protocols
RORγt Agonist Reporter Gene Assay
This assay quantifies the ability of a compound to activate RORγt-mediated gene transcription.
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured under standard conditions.
-
Transfection: Cells are co-transfected with plasmids encoding for a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain (Gal4-RORγt) and a luciferase reporter gene under the control of a UAS (Upstream Activating Sequence) promoter.[2][8] Variations may use a full-length RORγt and a reporter driven by a 5xRORE (ROR Response Element) or an IL-17 promoter.[2]
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound (or control compounds like DMSO) for a specified period (e.g., 24-48 hours).[2]
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of reporter gene expression is calculated relative to the DMSO control. An EC50 value is determined from the concentration-response curve.[2]
T Cell Differentiation and Flow Cytometry Analysis
This workflow is used to assess the impact of this compound on primary T cells.
-
Isolation: Naïve CD4+ T cells are isolated from the spleens of mice.[2]
-
Differentiation: Cells are cultured under Th17-polarizing conditions using a specific cytokine cocktail.[2]
-
Treatment: During differentiation, cells are treated with this compound or DMSO control for a set duration (e.g., 48 hours).[2]
-
Staining for Flow Cytometry:
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers such as CD4, PD-1, and CD62L.[2]
-
Intracellular Staining: For cytokine analysis, cells are first stimulated (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). They are then fixed, permeabilized, and stained with an antibody against intracellular IL-17A.[2]
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is gated on specific populations (e.g., CD4+ T cells) to quantify the expression of PD-1 or the percentage of IL-17A-producing cells.[2]
Conclusion and Future Directions
This compound is a potent RORγt agonist with a unique dual-action profile that enhances T cell effector function by upregulating IL-17 while simultaneously downregulating the inhibitory receptor PD-1.[2] This mechanism provides a strong rationale for its investigation as a potential therapeutic agent in immuno-oncology, possibly in combination with existing anti-PD-1 checkpoint inhibitors.[2] While preclinical data are promising, further in vivo studies are required to fully elucidate its efficacy, pharmacokinetic properties, and safety profile. No clinical trials involving this compound have been reported in the reviewed literature. Future research should focus on optimizing its drug-like properties and evaluating its performance in relevant animal cancer models to validate its therapeutic potential.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]
- 8. researchgate.net [researchgate.net]
SR0987: A Technical Guide to the Synthetic RORγt Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SR0987, a synthetic agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a crucial transcription factor that governs the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, which are key players in inflammation and anti-tumor immunity.[1][2] this compound serves as a potent chemical probe for studying RORγt-mediated pathways and holds potential for therapeutic applications in immuno-oncology.
Core Mechanism of Action
This compound functions as a selective agonist by binding to the ligand-binding domain (LBD) of the RORγt nuclear receptor.[3] This binding event induces a conformational change in the receptor, stabilizing the activation function 2 (AF-2) domain, which includes helix 12.[4][5] This stabilized conformation facilitates the dissociation of co-repressors and the recruitment of co-activator proteins. The RORγt/co-activator complex then binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, initiating their transcription.[6] The primary downstream effects of this compound-mediated RORγt activation are the upregulation of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), and the concurrent downregulation of the immune checkpoint protein PD-1 (Programmed cell death protein 1).[1][3]
Quantitative Biological Activity
This compound demonstrates potent and concentration-dependent activation of RORγt in cellular assays. The half-maximal effective concentration (EC50) is a key parameter used to quantify its potency.[7]
| Table 1: In Vitro Activity of this compound | |||
| Assay Type | Cell Line | Measured Parameter | Value |
| Gal4-RORγt Luciferase Reporter Assay | HEK293T | EC50 | ~800 nM[3][8] |
Key Biological Effects: A Dual Mechanism for Enhanced Immunity
The activation of RORγt by this compound results in a dual-action mechanism beneficial for anti-tumor immunity: it enhances the effector function of T cells while simultaneously reducing a key immune checkpoint inhibitor.[1][8]
-
Increased IL-17A Production : this compound treatment leads to a significant increase in the expression and secretion of IL-17A by T cells.[1][3][8] IL-17 is a pro-inflammatory cytokine associated with robust immune responses.[2]
-
Decreased PD-1 Expression : Unexpectedly, this compound treatment also leads to a statistically significant reduction in the cell surface expression of the immune checkpoint receptor PD-1 on T cells.[1][8] This effect is not observed with endogenous RORγt agonists.[1] Lowering PD-1 expression can prevent T cell exhaustion and enhance their cytotoxic capabilities against tumor cells.[1]
Experimental Protocols
The characterization of this compound relies on several key in vitro assays. Detailed methodologies are provided below.
RORγt-Dependent Luciferase Reporter Assay
This assay quantitatively measures the ability of this compound to activate the transcriptional activity of RORγt in a controlled cellular system.
Objective: To determine the potency (EC50) of this compound in activating RORγt-mediated gene transcription.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection: Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with two plasmids:
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO). To potentiate the signal, a RORγt antagonist like ursolic acid (2μM) may be included to lower the basal activity, against which the agonist effect is measured.[1][9]
-
Incubation: Cells are incubated with the compound for 18-24 hours.[6]
-
Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to RORγt transcriptional activity, is measured using a luminometer.
-
Data Analysis: The relative luciferase units (RLU) are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value.
Th17 Cell Differentiation and Analysis
This protocol assesses the effect of this compound on the differentiation of primary T cells into the Th17 lineage, a more physiologically relevant system.
Objective: To evaluate the impact of this compound on Th17 differentiation and the expression of IL-17A and PD-1 in primary T cells.
Methodology:
-
Isolation of Naïve T Cells: Naïve CD4+ T cells are isolated from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T Cell Activation: Isolated cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to provide primary activation signals.
-
Th17 Polarization: The culture medium is supplemented with a cytokine cocktail to drive Th17 differentiation. This typically includes:
-
IL-6
-
TGF-β
-
Anti-IL-4 and Anti-IFN-γ antibodies (to block differentiation into other T helper lineages).
-
-
Compound Treatment: The polarizing cultures are treated with this compound at a desired concentration (e.g., 1-10 µM) or a vehicle control (DMSO).
-
Culture: Cells are cultured for 3-5 days to allow for differentiation.
-
Analysis:
-
Flow Cytometry (for Protein Expression): For intracellular cytokine staining (IL-17A), cells are re-stimulated for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against CD4, IL-17A, and PD-1.[1] Data is acquired on a flow cytometer.
-
qPCR (for Gene Expression): RNA is extracted from a portion of the differentiated cells, reverse-transcribed into cDNA, and used for quantitative PCR analysis with primers specific for Il17a, Pdcd1 (the gene for PD-1), and a housekeeping gene for normalization.[1]
-
Conclusion
This compound is a valuable pharmacological tool for investigating the complex biology of RORγt. Its dual ability to enhance IL-17A production while simultaneously repressing the PD-1 immune checkpoint makes it a unique RORγt agonist.[1] The detailed protocols and mechanistic understanding presented in this guide provide a foundation for researchers to utilize this compound effectively in studies related to autoimmune diseases and, most notably, as a potential strategy to enhance T cell-mediated anti-tumor immunity.
References
- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EC50 - Wikipedia [en.wikipedia.org]
- 8. immune-system-research.com [immune-system-research.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Regulation of PD-1 Expression by SR0987
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic molecule SR0987 and its role in modulating the expression of Programmed Death-1 (PD-1), a critical immune checkpoint receptor. The information presented is collated from preclinical research and is intended to inform researchers and professionals in the field of drug development.
Core Mechanism of Action
This compound is a potent and selective agonist of the T cell-specific retinoic acid receptor-related orphan receptor-gamma t (RORγt). RORγt is a nuclear receptor that acts as a key transcription factor in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][2] this compound enhances the transcriptional activity of RORγt, leading to a dual effect: the induction of Interleukin-17 (IL-17) expression and a concomitant decrease in the expression of PD-1 on T cells.[2][3] This dual action suggests a potential therapeutic strategy for cancer immunotherapy by simultaneously augmenting anti-tumor T cell responses and mitigating immune checkpoint-mediated inhibition.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Potency of this compound in a RORγt Reporter Gene Assay [3][4][5]
| Compound | EC50 (nM) |
| This compound | ~800 |
Table 2: Effect of this compound on PD-1 Surface Expression in T Cell Lines [4]
| Cell Line | Treatment | Outcome |
| Murine T cell line | This compound | Statistically significant reduction in PD-1 surface expression |
| Human Jurkat T cells | This compound | Decreased cell surface PD-1 expression |
Table 3: Effect of this compound on ex vivo Differentiated Murine Th17 Cells [4]
| Treatment | Effect on IL-17 Production | Effect on PD-1 Surface Expression | Effect on CD62L⁻PD-1⁻CD4⁺ Cell Population |
| This compound | Trend towards increased production | Repression of surface expression | Statistically significant increase |
Signaling Pathway
The proposed signaling pathway for this compound involves its direct binding to the ligand-binding domain of RORγt within T cells. This binding event activates RORγt, leading to the modulation of target gene transcription. A key outcome of this activation is the downregulation of PDCD1, the gene encoding the PD-1 receptor.
References
SR0987: A Novel RORγt Agonist for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SR0987 is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (TH17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1] In the landscape of cancer immunotherapy, this compound presents a compelling dual mechanism of action: it not only enhances the pro-inflammatory activity of anti-tumor T cells but also concurrently reduces the expression of the critical immune checkpoint protein, Programmed cell death protein 1 (PD-1).[1][2][3] This unique characteristic positions this compound as a promising candidate for monotherapy or in combination with existing checkpoint inhibitors to overcome immune resistance in various cancer types.
This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the associated biological pathways and workflows.
Core Mechanism of Action
This compound functions as a potent agonist of RORγt, a nuclear receptor primarily expressed in immune cells. Upon binding to RORγt, this compound initiates a cascade of transcriptional events that culminate in the differentiation of naive T cells into TH17 and Tc17 lineages. These specialized T cell subsets are characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17), which plays a crucial role in recruiting other immune cells to the tumor microenvironment and promoting anti-tumor immunity.
A pivotal and unexpected finding is the ability of this compound to significantly decrease the surface expression of PD-1 on T cells.[1][3] PD-1 is a major inhibitory receptor that, upon engagement with its ligand PD-L1 on tumor cells, suppresses T cell activity and allows cancer cells to evade immune surveillance. By downregulating PD-1, this compound effectively "releases the brakes" on the anti-tumor T cell response, making them more resilient and effective in killing cancer cells.
Interestingly, endogenous agonists of RORγt have been shown to drive the proliferation of TH17 cells but do not repress PD-1 expression, highlighting the unique therapeutic potential of synthetic agonists like this compound.[1][3]
Signaling Pathway of this compound
Caption: this compound activates RORγt, leading to T-cell differentiation, increased IL-17, and decreased PD-1.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Cell Line | Value | Reference |
| EC50 | RORγt Reporter Assay | HEK293T | 800 nM | [1] |
| PD-1 Expression | Flow Cytometry | Murine EL4 T-cells | Statistically significant reduction | [3] |
| PD-1 Expression | Flow Cytometry | Human Jurkat T-cells | Decreased cell surface expression | [3] |
| IL-17 Production | qPCR | Murine EL4 T-cells | Increased expression | [3] |
| IL-17 Production | ELISA | Differentiated murine TH17 cells | Trend towards increased production | [3] |
Table 2: In Vivo Efficacy of this compound (Conceptual)
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Immune Cell Infiltration | Reference |
| Syngeneic Mouse Model | This compound | Data not available | Increased IL-17-producing T cells | [2] |
| Syngeneic Mouse Model | Vehicle Control | 0 | - | [2] |
Note: Specific quantitative in vivo efficacy data such as tumor growth inhibition percentages were not available in the reviewed literature. The table reflects the reported qualitative outcomes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
RORγt Reporter Gene Assay
This assay is designed to measure the ability of a compound to activate the transcriptional activity of RORγt.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with expression vectors for a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain and a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or vehicle control.
-
Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the EC50 value of the compound.
T-Cell Activation and Cytokine/PD-1 Expression Analysis
This protocol assesses the effect of this compound on T-cell activation, IL-17 production, and PD-1 expression.
Protocol:
-
Cell Lines: Murine EL4 T-lymphocytes or human Jurkat T-cells are used.
-
T-Cell Activation: Cells are stimulated with Phorbol 12-myristate 13-acetate (PMA) and ionomycin to induce T-cell activation.
-
Compound Treatment: Activated T-cells are treated with this compound or a vehicle control for a specified period.
-
Gene Expression Analysis (qPCR):
-
Total RNA is isolated from the treated cells.
-
cDNA is synthesized by reverse transcription.
-
Quantitative PCR is performed using specific primers for IL-17, PD-1, and a housekeeping gene for normalization.
-
-
Protein Expression Analysis (Flow Cytometry):
-
Cells are stained with fluorescently labeled antibodies specific for surface PD-1.
-
Data is acquired on a flow cytometer and analyzed to determine the percentage of PD-1 positive cells and the mean fluorescence intensity.
-
-
Cytokine Secretion Analysis (ELISA):
-
Supernatants from cultured T-cells are collected.
-
An enzyme-linked immunosorbent assay (ELISA) is performed using specific antibodies to quantify the concentration of secreted IL-17.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse cancer model.
Caption: Workflow for in vivo testing of this compound in a mouse cancer model.
Conclusion
This compound represents a novel and promising agent in the field of cancer immunotherapy. Its ability to act as a RORγt agonist, thereby promoting a TH17/Tc17 anti-tumor response, coupled with its unique capacity to downregulate the PD-1 immune checkpoint, offers a multifaceted approach to overcoming tumor-induced immunosuppression. The preclinical data, although still in its early stages, strongly supports further investigation into the therapeutic potential of this compound. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug developers to further explore and validate the efficacy of this and similar RORγt agonists in the fight against cancer.
References
SR0987: A Technical Overview of a Synthetic RORγt Agonist for Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SR0987 is a synthetic small molecule identified as a potent agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells and is a promising therapeutic target for modulating the immune response in various diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its potential as an immuno-oncology agent. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and workflows are presented to facilitate a deeper understanding of this compound for research and drug development professionals.
Introduction
The nuclear receptor RORγt is a master regulator of Th17 cell lineage commitment and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1] Th17 cells play a complex role in tumorigenesis, with evidence suggesting both pro- and anti-tumoral functions. However, the activation of RORγt has been shown to enhance anti-tumor immunity. This compound was discovered as a synthetic RORγt agonist that not only promotes Th17-associated gene expression but also exhibits a unique and desirable immunomodulatory profile by downregulating the expression of the immune checkpoint receptor PD-1. This dual mechanism of action positions this compound as a compelling candidate for cancer immunotherapy.
Discovery and In Vitro Characterization
This compound was identified through screening for compounds that could enhance the transcriptional activity of RORγt. Its discovery and initial characterization involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Quantitative In Vitro Activity
The following table summarizes the key quantitative data from the in vitro characterization of this compound.
| Assay Type | Cell Line | Key Parameter | Value | Reference |
| RORγt Reporter Gene Assay | HEK293T | EC50 | ~800 nM | |
| RORγt Transactivation (30 µM) | HEK293T | Fold Induction | ~6-fold |
Experimental Protocols: In Vitro Assays
This assay is designed to measure the ability of a compound to activate the transcriptional activity of RORγt.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Plasmids:
-
An expression vector for the RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with ROR response elements (ROREs), such as a 5xRORE-luciferase reporter or an IL-17 promoter-luciferase reporter.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Transfection:
-
Compound Treatment:
-
Following transfection, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Luciferase Measurement:
-
After a suitable incubation period (e.g., 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer and a commercially available luciferase assay system (e.g., Dual-Glo Luciferase Assay System).[1] Firefly luciferase activity is normalized to Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
This protocol is used to assess the effect of this compound on the cell surface expression of the immune checkpoint receptor PD-1.
-
Cell Lines:
-
Murine T-cell lymphoma cell line (EL4).
-
Human Jurkat T-cell line.
-
-
Cell Stimulation:
-
Compound Treatment:
-
Cells are pre-treated with this compound or a vehicle control for a specified period (e.g., 48 hours) before or during stimulation.
-
-
Flow Cytometry Staining:
-
Cells are harvested and stained with fluorescently labeled antibodies specific for PD-1 and other cell surface markers (e.g., CD4, CD62L).
-
-
Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer to quantify the percentage of PD-1 positive cells and the mean fluorescence intensity of PD-1 expression.
-
Mechanism of Action
This compound acts as a direct agonist of RORγt, binding to its ligand-binding domain and inducing a conformational change that promotes the recruitment of coactivator proteins and subsequent transcription of target genes.
Signaling Pathway
The primary signaling pathway modulated by this compound is the RORγt-mediated transcriptional regulation in T cells.
Experimental Workflow: Mechanism of Action Studies
The following diagram illustrates a typical workflow for elucidating the mechanism of action of this compound.
Preclinical Development
The preclinical development of this compound has focused on evaluating its efficacy in in vivo models of disease, particularly in the context of cancer.
In Vivo Efficacy
While specific, detailed in vivo study protocols for this compound are not extensively published in the public domain, the available information suggests that this compound administration in murine tumor models leads to an augmentation of anti-tumor T-cell responses. This is characterized by increased infiltration of IL-17-producing T cells into the tumor microenvironment and subsequent suppression of tumor growth.
Representative In Vivo Study Design (General)
The following represents a general experimental design for evaluating a RORγt agonist like this compound in a syngeneic mouse tumor model.
| Parameter | Description | Example |
| Animal Model | Immunocompetent mouse strain with a syngeneic tumor cell line. | C57BL/6 mice with B16 melanoma or MC38 colon adenocarcinoma cells. |
| Dosing Regimen | Route of administration, dose, frequency, and duration of treatment. | Intraperitoneal (i.p.) or oral (p.o.) administration, at a dose range of 10-50 mg/kg, once or twice daily for 2-4 weeks. |
| Readouts | Primary and secondary endpoints to assess efficacy and mechanism. | Tumor volume measurements, survival analysis, flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) for Th17 and PD-1+ cell populations, cytokine analysis from tumor lysates or serum. |
Logical Relationship: From Preclinical Data to Clinical Hypothesis
The preclinical findings for this compound support a clear clinical hypothesis for its use in cancer immunotherapy.
Clinical Development Status
As of the latest available public information, there are no registered clinical trials specifically for this compound. While other RORγt modulators have entered clinical development, the progression of this compound into human trials has not been publicly disclosed.
Conclusion
This compound is a potent and selective synthetic RORγt agonist with a unique dual mechanism of action that involves the enhancement of Th17-mediated anti-tumor immunity and the downregulation of the immune checkpoint receptor PD-1. The preclinical data strongly support its potential as a novel immuno-oncology therapeutic. Further investigation, particularly comprehensive in vivo efficacy and safety studies, is warranted to determine its full therapeutic potential and to guide any future clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug developers interested in the exciting field of RORγt modulation for cancer immunotherapy.
References
- 1. Assay in Summary_ki [ww.w.bindingdb.org]
- 2. eubopen.org [eubopen.org]
- 3. utoledo.edu [utoledo.edu]
- 4. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SR0987 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR0987 is a potent and specific synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a lineage-defining transcription factor crucial for the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells.[2][3] These T cell subsets are key players in inflammatory responses and have demonstrated anti-tumor efficacy.[3] this compound enhances the transcriptional activity of RORγt, leading to increased expression of its target genes, most notably Interleukin-17 (IL-17), a hallmark cytokine of Th17 cells.[1][3] Concurrently, this compound has been shown to repress the expression of Programmed cell death protein 1 (PD-1), an immune checkpoint receptor that inhibits T cell activation.[1][3] This dual mechanism of action makes this compound a compelling compound for investigation in cancer immunotherapy and autoimmune diseases.
These application notes provide a comprehensive guide for the in vitro use of this compound, including its mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate reproducible and robust research.
Mechanism of Action
This compound acts as a small molecule agonist that binds to the ligand-binding domain of RORγt. This binding event stabilizes an active conformation of the receptor, enhancing its ability to recruit coactivators and initiate the transcription of target genes. The primary downstream effects of this compound treatment in T cells are:
-
Induction of IL-17 Expression: this compound robustly increases the transcription and secretion of IL-17A and IL-17F.[3]
-
Repression of PD-1 Expression: Treatment with this compound leads to a significant reduction in the cell surface expression of the immune checkpoint receptor PD-1 on T cells.[3]
This modulation of key immune signaling pathways suggests that this compound can enhance the effector functions of T cells, promoting a pro-inflammatory and anti-tumor microenvironment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 800 nM | RORγt reporter assay | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound.
Experimental Protocols
Cell Culture and Maintenance
a. Jurkat Cells (Human T lymphocyte)
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by diluting with fresh medium. Assess cell viability using Trypan Blue exclusion; viability should be >95% prior to experimentation.[4]
b. EL4 Cells (Murine T lymphoma)
-
Media: DMEM supplemented with 10% FBS, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Start cultures at 2 x 10^5 cells/mL and maintain between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium every 2-3 days.[5][6]
This compound Stock Solution Preparation
-
Solvent: this compound is soluble in DMSO.
-
Stock Concentration: Prepare a 10 mM stock solution in sterile DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is essential to determine the non-toxic concentration range of this compound for your specific cell line.
a. Materials:
-
Jurkat or EL4 cells
-
This compound
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
b. Experimental Workflow:
c. Protocol:
-
Seed cells at a density of 1 x 10^5 cells/well in 100 µL of complete medium in a 96-well plate.[7]
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 10 nM to 100 µM.
-
Remove 50 µL of medium from each well and add 50 µL of the this compound dilutions. Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol can be used to assess changes in the expression of RORγt target proteins.
a. Protocol:
-
Seed Jurkat or EL4 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with the desired concentration of this compound (determined from cytotoxicity assays) or vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-RORγt, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in mRNA levels of RORγt target genes, such as IL17A.
a. Protocol:
-
Seed Jurkat or EL4 cells in 6-well plates and treat with this compound as described for Western blotting.
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and primers specific for your target gene (e.g., human or mouse IL17A) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Flow Cytometry for Cell Surface PD-1 Expression
This protocol details the procedure for analyzing changes in PD-1 surface expression on T cells following this compound treatment.
a. Experimental Workflow:
b. Protocol:
-
Treat Jurkat or EL4 cells with this compound as described previously for 24-72 hours.
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Wash the cells with cold FACS buffer (PBS containing 1-2% FBS).
-
(Optional but recommended) Block Fc receptors by incubating the cells with an Fc block reagent for 10-15 minutes on ice.
-
Stain the cells with a fluorescently-conjugated anti-human or anti-mouse PD-1 antibody (and corresponding isotype control) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the live cell population and quantifying the percentage of PD-1 positive cells and the mean fluorescence intensity (MFI).
Troubleshooting
-
Low cell viability: Ensure the concentration of this compound used is not cytotoxic by performing a thorough dose-response curve. Check the health of the cell cultures before starting the experiment.
-
No effect of this compound: Verify the activity of your this compound stock. Ensure the treatment duration is sufficient for the desired effect. For gene and protein expression studies, a time-course experiment may be necessary.
-
High background in Western blotting: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
High background in flow cytometry: Use an isotype control to set the gates properly. Ensure cells are washed thoroughly. Consider using an Fc block to reduce non-specific antibody binding.
Conclusion
This compound is a valuable tool for studying the role of RORγt in T cell biology and for exploring its therapeutic potential. The protocols provided here offer a framework for conducting robust in vitro experiments. It is essential to optimize the experimental conditions, particularly the concentration of this compound, for each specific cell line and assay to ensure reliable and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EL4 Cells [cytion.com]
- 6. EL4 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 7. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR0987 in T Helper 17 (Th17) Cell Differentiation and Function Assays
For Research Use Only.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathophysiology of various autoimmune and inflammatory diseases. The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1]
SR0987 is a potent and selective synthetic agonist of RORγt.[2] By binding to and activating RORγt, this compound promotes the transcriptional program associated with Th17 differentiation, leading to enhanced IL-17 production.[2] Furthermore, studies have shown that this compound can concurrently reduce the expression of the immune checkpoint receptor PD-1 (Programmed cell death protein 1) on T cells, thereby potentially augmenting T cell effector functions.[3] These dual activities make this compound a valuable tool for researchers studying Th17 cell biology, autoimmune diseases, and cancer immunotherapy.
This document provides detailed protocols for utilizing this compound to promote the differentiation of primary human or mouse naïve CD4+ T cells into Th17 cells and to analyze the resulting cellular functions.
Mechanism of Action
Upon entry into the T cell, this compound binds to the ligand-binding domain of the RORγt nuclear receptor. This agonistic binding event induces a conformational change in RORγt, promoting its transcriptional activity. Activated RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, most notably the IL17A and IL17F genes, driving their expression.[4] Concurrently, RORγt activation by this compound has been observed to suppress the expression of the PDCD1 gene, which encodes the PD-1 protein, through a less well-defined mechanism.[3]
References
- 1. pnas.org [pnas.org]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Th17 differentiation by IKKα-dependent and -independent phosphorylation of RORγt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR0987 in Jurkat T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR0987 is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] In the context of cancer immunotherapy, targeting RORγt presents a promising strategy to enhance anti-tumor immunity. This document provides detailed application notes and protocols for the use of this compound in Jurkat T cells, a human T lymphocyte cell line widely used as a model for T cell signaling and activation.
This compound has been shown to modulate the expression of critical immune checkpoint proteins and cytokines in T cells. Specifically, it increases the expression of Interleukin-17 (IL-17) and decreases the cell surface expression of Programmed cell death protein 1 (PD-1).[1][3] This dual activity of enhancing pro-inflammatory signaling while reducing inhibitory signals makes this compound a compound of significant interest for immunology and oncology research.
Data Presentation
The following table summarizes the quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| EC50 | 800 nM | RORγt reporter gene assay | [1][2] |
Signaling Pathway
This compound acts as an agonist for RORγt, a nuclear receptor that plays a critical role in T cell differentiation and function. Upon binding to the ligand-binding domain of RORγt, this compound promotes the transcription of target genes, including IL-17. Concurrently, this compound has been observed to decrease the expression of the immune checkpoint receptor PD-1 on the surface of T cells, although the precise mechanism for this downregulation is still under investigation.[3]
Caption: this compound activates RORγt, leading to increased IL-17 and decreased PD-1.
Experimental Protocols
Jurkat T Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining Jurkat, Clone E6-1 (ATCC® TIB-152™).
Materials:
-
Jurkat, Clone E6-1 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
L-Glutamine (100x)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
T-75 culture flasks
-
Centrifuge tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Thawing Frozen Cells:
-
Thaw the vial of frozen cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cells to a T-75 flask and incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Passaging:
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Do not allow the density to exceed 3 x 10^6 cells/mL.
-
To passage, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Calculate the volume of cell suspension needed to seed a new flask at a density of 2-3 x 10^5 cells/mL.
-
Transfer the calculated volume of cells to a new T-75 flask and add fresh complete growth medium to the desired final volume.
-
Alternatively, centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium at the desired density.
-
-
Medium Renewal: Add fresh medium every 2 to 3 days to maintain the optimal cell density and nutrient supply.
This compound Treatment of Jurkat T Cells
This protocol outlines the procedure for treating Jurkat T cells with this compound to assess its effects on gene and protein expression.
Materials:
-
Jurkat T cells in logarithmic growth phase
-
This compound (stock solution prepared in DMSO)
-
Complete growth medium
-
6-well or 24-well tissue culture plates
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for T cell activation, if required)
Procedure:
-
Seed Jurkat T cells in a multi-well plate at a density of 5 x 10^5 cells/mL in complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A final concentration range of 100 nM to 10 µM is recommended to determine a dose-response. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
If T cell activation is required to induce PD-1 expression, cells can be co-treated with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL).
-
Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a 5% CO2 humidified incubator.
-
Following incubation, harvest the cells for downstream analysis (e.g., flow cytometry for PD-1 expression, ELISA for IL-17 secretion, or Western blot for RORγt).
Analysis of PD-1 Expression by Flow Cytometry
This protocol details the method for staining Jurkat T cells to analyze cell surface PD-1 expression using flow cytometry.
Materials:
-
This compound-treated and control Jurkat T cells
-
FACS buffer (PBS with 2% FBS)
-
PE-conjugated anti-human PD-1 antibody
-
PE-conjugated isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest the treated and control Jurkat T cells and transfer to FACS tubes (approximately 1 x 10^6 cells per tube).
-
Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the PE-conjugated anti-human PD-1 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population based on forward and side scatter properties.
Measurement of IL-17 Secretion by ELISA
This protocol describes the quantification of IL-17 secreted into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Culture supernatants from this compound-treated and control Jurkat T cells
-
Human IL-17A ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or PBS with 1% BSA)
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the human IL-17A ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IL-17 in the samples based on the standard curve.
Western Blot for RORγt
This protocol provides a general method for detecting RORγt protein levels in Jurkat T cells by Western blotting.
Materials:
-
This compound-treated and control Jurkat T cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against RORγt
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Harvest Jurkat T cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RORγt antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
Experimental Workflow Diagram
Caption: Workflow for studying this compound effects on Jurkat T cells.
References
Application Notes and Protocols for SR0987
Topic: SR0987 Solubility in DMSO and Ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2] As a RORγt agonist, this compound has been shown to enhance protective immunity by increasing the expression of IL-17 and decreasing the expression of the immune checkpoint receptor PD-1 in T cells.[1][3] These characteristics make this compound a compound of interest in cancer immunotherapy research.[1] Proper solubilization is the first critical step for accurate and reproducible in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and ethanol, along with protocols for solution preparation and handling.
Solubility Data
The solubility of this compound in two common laboratory solvents is summarized below. This data is crucial for the preparation of stock solutions for use in various experimental settings.
| Solvent | Molarity |
| DMSO | ≤ 100 mM[4] |
| Ethanol | ≤ 100 mM[4] |
Note: While this compound is soluble up to 100 mM in both DMSO and ethanol, it is important to note that DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[5][6] However, researchers should be aware that DMSO can have its own biological effects and may interfere with certain assays.[5][7]
Experimental Protocols
3.1. Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution, a common concentration for initial in vitro experiments.
Materials:
-
This compound (M.Wt: 397.7 g/mol )[4]
-
Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh out 1 mg of this compound powder into a sterile vial.
-
Solvent Addition: To prepare a 10 mM stock solution, add 251.45 µL of DMSO or ethanol to the vial containing 1 mg of this compound.
-
Calculation: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 397.7 g/mol )) * 1,000,000 µL/L = 251.45 µL
-
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
3.2. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution (in DMSO or ethanol)
-
Appropriate sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells or induce off-target effects.[5]
-
Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium without the compound.
-
-
Application: Add the final working solutions to your cell cultures and proceed with the experiment.
Signaling Pathways and Experimental Workflows
4.1. This compound Mechanism of Action
This compound acts as an agonist for the nuclear receptor RORγt. Upon binding, it stabilizes the receptor in an active conformation, promoting the recruitment of coactivators. This complex then binds to ROR response elements (ROREs) on the DNA, leading to the transcription of target genes, notably IL-17.[2][8] Concurrently, this compound has been observed to decrease the expression of the immune checkpoint protein PD-1 on T cells, although the precise mechanism connecting RORγt agonism to PD-1 repression is still under investigation.[1][3]
References
- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products as modulators of retinoic acid receptor-related orphan receptors (RORs) - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00047G [pubs.rsc.org]
- 4. rndsystems.com [rndsystems.com]
- 5. DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation [mdpi.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
SR0987 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR0987 is a potent and specific synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells crucial for immune responses against certain pathogens and implicated in the pathophysiology of autoimmune diseases and cancer.[2][4] As an agonist, this compound enhances the transcriptional activity of RORγt, leading to increased expression of its target genes, most notably Interleukin-17 (IL-17), and a concurrent decrease in the expression of the immune checkpoint receptor, Programmed cell death protein 1 (PD-1).[1][3][5][6] This dual activity makes this compound a valuable research tool for studying Th17 cell biology and a potential therapeutic candidate for modulating immune responses.
These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common immunological and cell-based assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 2-Chloro-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]benzamide | [1][3] |
| Molecular Formula | C₁₆H₁₀ClF₆NO₂ | [1][2][3][4] |
| Molecular Weight | 397.7 g/mol | [1][3][4] |
| CAS Number | 303126-97-8 | [1][4][5] |
| Appearance | Crystalline solid; White to off-white powder | [2][5] |
| Purity | ≥98% | [1][3] |
This compound Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility.
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents. It is recommended to use anhydrous solvents to prepare stock solutions.
| Solvent | Maximum Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥150 mg/mL (approx. 377 mM) | [5] |
| Ethanol | 100 mM (39.77 mg/mL) | [1][3] |
| Dimethylformamide (DMF) | 20 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Note: When preparing stock solutions, always refer to the batch-specific molecular weight provided on the product's certificate of analysis.[1][3]
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.977 mg of this compound.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For 3.977 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
Storage Conditions
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [5] |
| +4°C | Up to 2 years | [5] | |
| Stock Solution (in solvent) | -80°C | Up to 2 years | [5] |
| -20°C | Up to 1 year | [5] |
Important: Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
This compound can be utilized in a variety of in vitro assays to study RORγt activity and Th17 cell function.
RORγt Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound. As a RORγt agonist, this compound binds to the ligand-binding domain of RORγt, promoting its transcriptional activity. This leads to the expression of key Th17-associated genes, including IL17A, and the suppression of genes like PDCD1 (encoding PD-1).
References
- 1. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. assaygenie.com [assaygenie.com]
- 4. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. RORγt represses Th17 cell IL-10 production to maintain their pathogenicity in inducing intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR0987 in T Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SR0987, a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), to modulate T cell responses. Detailed protocols for T cell activation, proliferation, and Th17 differentiation assays are included to facilitate experimental design and execution.
Introduction
This compound is a potent and specific synthetic agonist of RORγt, a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] RORγt plays a crucial role in the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), and is a promising therapeutic target for autoimmune diseases and cancer.[1] this compound has been shown to enhance Th17 cell proliferation and IL-17 production while concurrently decreasing the expression of the immune checkpoint protein PD-1, suggesting its potential to boost anti-tumor immunity.[1]
Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 800 nM | HEK293T | RORγt Reporter Gene Assay | [2] |
Table 1: In Vitro Efficacy of this compound.
| Assay | Cell Type | This compound Concentration Range | Observed Effect | Reference |
| Reporter Gene Assay | HEK293T | Up to 30 µM | Concentration-dependent increase in reporter gene expression | [2] |
| PD-1 Expression | Jurkat T cells | Not specified | Decreased cell surface PD-1 expression | |
| IL-17 Expression | EL4 cells | Not specified | Increased IL-17 expression |
Table 2: Functional Effects of this compound on T Cells.
Signaling Pathway
This compound acts as an agonist for RORγt, a nuclear receptor that plays a critical role in the differentiation of naive CD4+ T cells into Th17 cells. The signaling cascade is initiated by the cytokines TGF-β and IL-6, which induce the expression of RORγt. Upon binding of this compound, RORγt translocates to the nucleus and, in concert with other transcription factors like STAT3 and IRF4, binds to the promoter regions of genes encoding for key Th17 cytokines, primarily IL-17A and IL-17F. IL-23 is crucial for the expansion and maintenance of the Th17 phenotype.
RORγt Signaling Pathway Activated by this compound.
Experimental Protocols
The following are detailed protocols for common T cell assays. As the optimal concentration of this compound for functional T cell assays has not been definitively established in the literature, it is recommended to perform a dose-response experiment. Based on its EC50 of 800 nM in a reporter assay, a starting concentration range of 100 nM to 10 µM is suggested.
Protocol 1: Jurkat T Cell Activation Assay
This protocol describes the activation of Jurkat T cells and the assessment of activation markers.
Materials:
-
Jurkat E6.1 cells
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 50 U/mL penicillin, and 50 µg/mL streptomycin)
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well flat-bottom tissue culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD69, anti-CD25, anti-PD-1)
Procedure:
-
Cell Culture: Maintain Jurkat cells in complete RPMI 1640 medium at a density of 1-5 x 10^5 cells/mL.
-
Plate Coating (for anti-CD3 stimulation): a. Dilute anti-human CD3 antibody to 1-10 µg/mL in sterile PBS. b. Add 100 µL of the antibody solution to the wells of a 96-well plate. c. Incubate for at least 2 hours at 37°C or overnight at 4°C. d. Before use, wash the wells twice with 200 µL of sterile PBS.
-
Cell Seeding and Treatment: a. Resuspend Jurkat cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL. b. Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration. c. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate. d. Add 50 µL of the this compound dilutions or vehicle control to the respective wells. e. Add soluble anti-human CD28 antibody to a final concentration of 1-5 µg/mL. f. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Flow Cytometry Analysis: a. Harvest the cells and wash with FACS buffer (PBS + 2% FBS). b. Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) and PD-1. c. Acquire the samples on a flow cytometer and analyze the data.
Workflow for Jurkat T Cell Activation Assay.
Protocol 2: Primary T Cell Proliferation Assay (CFSE-based)
This protocol outlines the measurement of primary T cell proliferation using CFSE dye dilution.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells
-
Complete RPMI 1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
This compound
-
DMSO
-
96-well round-bottom tissue culture plates
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate PBMCs or CD4+ T cells from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by magnetic bead selection for CD4+ T cells).
-
CFSE Staining: a. Resuspend cells in pre-warmed PBS at 1 x 10^7 cells/mL. b. Add CFSE to a final concentration of 1-5 µM. c. Incubate for 10-15 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium. e. Wash the cells twice with complete medium.
-
Cell Seeding and Stimulation: a. Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI 1640 medium. b. Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate. c. Add anti-CD3/CD28 activation beads at the manufacturer's recommended ratio, or use plate-bound anti-CD3 (as in Protocol 1) and soluble anti-CD28. d. Add 50 µL of this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO₂.
-
Flow Cytometry Analysis: a. Harvest the cells and stain with a viability dye and antibodies against T cell markers (e.g., CD4). b. Acquire the samples on a flow cytometer and analyze the CFSE dilution profile within the live, CD4+ T cell population.
References
Application Notes and Protocols for Flow Cytometry Analysis After SR0987 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR0987 is a potent and selective synthetic agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][3] These T cell subsets are characterized by the production of the pro-inflammatory cytokine IL-17 and play a crucial role in anti-tumor immunity.[1][3] this compound enhances the protective immune response by promoting the proliferation of Th17/Tc17 cells, increasing IL-17 production, and concurrently decreasing the expression of the immune checkpoint receptor PD-1 on T cells.[1][2][3]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on T cell populations. The following protocols will enable researchers to quantify changes in Th17 and Tc17 populations, intracellular IL-17A expression, and surface PD-1 expression, providing critical insights into the immunomodulatory activity of this compound.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of T cells treated with this compound. This data is illustrative and based on findings reported in the literature.[1][3] Actual results may vary depending on the cell type, experimental conditions, and this compound concentration.
Table 1: Effect of this compound on PD-1 Expression in T Cell Lines
| Cell Line | Treatment (24 hours) | % PD-1 Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) of PD-1 (Mean ± SD) |
| Jurkat | Vehicle (DMSO) | 45.2 ± 3.1 | 15,200 ± 1,100 |
| This compound (1 µM) | 28.7 ± 2.5 | 9,800 ± 850 | |
| EL4 | Vehicle (DMSO) | 52.6 ± 4.2 | 18,500 ± 1,500 |
| This compound (1 µM) | 35.1 ± 3.8 | 12,300 ± 1,200 |
*p < 0.05 compared to vehicle control.
Table 2: Effect of this compound on ex vivo differentiated Murine Th17 Cells
| Treatment (72 hours) | % CD4+IL-17A+ Cells (Mean ± SD) | % CD4+RORγt+ Cells (Mean ± SD) | % CD4+PD-1+ Cells (Mean ± SD) |
| Vehicle (DMSO) | 15.3 ± 1.8 | 20.1 ± 2.2 | 42.5 ± 3.9 |
| This compound (1 µM) | 25.8 ± 2.4 | 32.5 ± 3.1 | 29.8 ± 3.5* |
*p < 0.05 compared to vehicle control.
Signaling Pathways and Experimental Workflows
Caption: RORγt signaling pathway activated by this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of PD-1, IL-17A, and RORγt Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)
1.1. Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
Cell Activation Cocktail (with Brefeldin A)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD4 (e.g., APC-H7)
-
Anti-Human CD8 (e.g., PerCP-Cy5.5)
-
Anti-Human PD-1 (e.g., PE-Cy7)
-
Anti-Human IL-17A (e.g., PE)
-
Anti-Human RORγt (e.g., Alexa Fluor 488)
-
-
Isotype control antibodies
-
Fixation/Permeabilization Buffer Kit
-
FACS tubes (5 mL polystyrene round-bottom tubes)
1.2. Cell Culture and Treatment
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
For the final 4-6 hours of incubation, add a cell activation cocktail containing a protein transport inhibitor (e.g., Brefeldin A) to the culture medium to promote intracellular cytokine accumulation.
1.3. Staining Procedure
-
Harvest the cells and transfer them to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of PBS containing the fluorochrome-conjugated antibodies for surface markers (anti-CD4, anti-CD8, anti-PD-1).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the Fixation/Permeabilization buffer kit.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cell pellet in 100 µL of permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular markers (anti-IL-17A, anti-RORγt).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.
1.4. Flow Cytometry Analysis
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect at least 50,000 events in the lymphocyte gate.
-
Use single-stained controls for compensation.
-
Gate on CD4+ and CD8+ T cell populations.
-
Within each T cell population, quantify the percentage of cells expressing PD-1, IL-17A, and RORγt.
-
Analyze the mean fluorescence intensity (MFI) of PD-1 to assess changes in expression levels.
Protocol 2: Analysis of PD-1 Expression in T Cell Lines (Jurkat, EL4)
2.1. Materials
-
Jurkat or EL4 T cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 for Jurkat, DMEM for EL4)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human PD-1 (for Jurkat) or Anti-Mouse PD-1 (for EL4)
-
-
Viability dye (e.g., 7-AAD)
-
FACS tubes
2.2. Cell Culture and Treatment
-
Culture Jurkat or EL4 cells in their respective complete media.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
2.3. Staining Procedure
-
Harvest cells into FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of PBS containing the anti-PD-1 antibody and a viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of cold PBS.
-
Resuspend the final cell pellet in 300-500 µL of PBS for analysis.
2.4. Flow Cytometry Analysis
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population using the viability dye and forward/side scatter parameters.
-
Determine the percentage of PD-1 positive cells and the MFI of PD-1.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell viability | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. Ensure the final DMSO concentration is below 0.1%. |
| Over-trypsinization (for adherent cells). | Use a gentle cell detachment solution or scrape cells. | |
| Weak intracellular staining signal | Inefficient cell stimulation. | Optimize the concentration and duration of the cell activation cocktail. |
| Insufficient permeabilization. | Ensure the use of a high-quality fixation/permeabilization kit and follow the manufacturer's protocol carefully. | |
| Antibody titration needed. | Titrate the anti-IL-17A and anti-RORγt antibodies to find the optimal staining concentration. | |
| High background staining | Non-specific antibody binding. | Include isotype controls to set gates appropriately. Use an Fc block reagent before staining. |
| Inadequate washing. | Ensure thorough washing steps between staining procedures. |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the immunomodulatory effects of the RORγt agonist this compound using flow cytometry. By quantifying changes in key T cell populations and effector molecules, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent in oncology and other immune-related diseases. Careful optimization of experimental conditions and adherence to proper flow cytometry practices are essential for obtaining high-quality, reproducible data.
References
Application Notes: SR0987 in Combination with PMA and Ionomycin for T-Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing the synthetic Retinoic Acid-related Orphan Receptor gamma t (RORγt) agonist, SR0987, in conjunction with Phorbol 12-myristate 13-acetate (PMA) and Ionomycin. This compound is a potent agonist of RORγt, a key transcription factor that governs the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][2] These T cell subsets are critical for various immune responses and are implicated in autoimmunity and anti-tumor immunity.[1][2]
PMA and ionomycin are widely used reagents for the potent, non-specific activation of T-cells in vitro.[3][4] PMA directly activates Protein Kinase C (PKC), while ionomycin, a calcium ionophore, increases intracellular calcium levels.[4][5] This combination bypasses the T-cell receptor (TCR) complex to mimic downstream signaling events, leading to robust activation of transcription factors like NF-κB and Nuclear Factor of Activated T-cells (NFAT), and subsequent cytokine production.[5][6][7]
The combined use of this compound with PMA and ionomycin allows researchers to investigate the specific effects of RORγt agonism on T-cells that are in a fully activated state. This is particularly useful for dissecting the molecular mechanisms by which this compound modulates key T-cell functions, such as the production of the signature cytokine Interleukin-17 (IL-17) and the expression of immune checkpoint receptors like Programmed cell death protein 1 (PD-1).[8]
Mechanism of Action & Signaling Pathways
T-cell activation is a complex process initiated by TCR engagement, leading to a cascade of intracellular signaling. PMA and ionomycin circumvent the initial TCR signaling by directly activating key downstream pathways.
-
PMA acts as a diacylglycerol (DAG) analog to directly activate Protein Kinase C (PKC). This leads to the activation of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.[5][7][9]
-
Ionomycin facilitates the influx of extracellular calcium (Ca2+) into the cytoplasm.[4] The elevated intracellular Ca2+ levels activate the phosphatase calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression, including the gene for IL-2.[5][10][11]
This compound acts on a distinct pathway. As a RORγt agonist, it binds to the RORγt nuclear receptor, enhancing its transcriptional activity.[1][8][12] This leads to increased expression of RORγt target genes, most notably IL17A, and has also been shown to repress the expression of the immune checkpoint gene PDCD1 (encoding PD-1).[8]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. RORgamma agonists enhance survival and memory of type 17 T cells and improve anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. Unspecific stimulation with PMA + ionomycin vs. PHA for intracellular cytokine staining of T cells NovoPro [novoprolabs.com]
- 6. Mechanisms of T cell activation by the calcium ionophore ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-cell RNA sequencing identifies distinct transcriptomic signatures between PMA/ionomycin- and αCD3/αCD28-activated primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The calcineurin/nuclear factor of activated T cells signaling pathway regulates osteoclastogenesis in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Nuclear Factor of Activated T Cells (NFAT) Pathway in Regulating Autophagy and Inflammation in Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SR0987 Experimental Results
Welcome to the technical support center for SR0987. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results obtained using the RORγt agonist, this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that functions as an agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells.[3][4][5] As an agonist, this compound binds to RORγt and enhances its transcriptional activity, leading to increased expression of Th17-associated genes, such as Interleukin-17 (IL-17).[1][2] Unexpectedly, this compound has also been shown to decrease the expression of the immune checkpoint protein PD-1 on T cells.[1]
Q2: What are the expected effects of this compound in cell-based assays?
A2: In appropriate cell models (e.g., primary T cells, Jurkat T cells), treatment with this compound is expected to result in:
-
Increased production and secretion of IL-17.[1]
-
Decreased cell surface expression of PD-1.[1]
-
Increased activity in RORγt-dependent reporter gene assays.[1]
Q3: What is the recommended working concentration for this compound?
A3: The effective concentration of this compound can vary depending on the cell type and assay conditions. A concentration-response curve is recommended to determine the optimal concentration for your specific experiment. However, published data indicates an EC50 of approximately 800 nM in RORγt reporter gene assays.[1][2] For cell-based assays, concentrations ranging from 1 µM to 30 µM have been used.[6]
Q4: In which cell lines can I test the activity of this compound?
A4: Human Jurkat T cells and murine EL4 T cells are suitable models for studying the effects of this compound on PD-1 expression and T cell activation.[1] For RORγt reporter assays, Human Embryonic Kidney 293T (HEK293T) cells are commonly used for transient transfection of the necessary plasmids.[1][6]
Troubleshooting Guides
Issue 1: No significant increase in IL-17 production observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound (e.g., 0.1 µM to 30 µM) to determine the optimal concentration for your cell type. |
| Inappropriate Cell Model | Ensure you are using a cell type known to produce IL-17 in response to RORγt activation, such as primary Th17-differentiated cells. |
| Incorrect T-cell stimulation | For some cell types, co-stimulation (e.g., with anti-CD3/CD28 antibodies or PMA/ionomycin) may be required to observe robust IL-17 production.[1] |
| Issues with ELISA | Refer to the troubleshooting section for the IL-17A ELISA protocol below. Common issues include improper antibody dilutions, insufficient washing, or expired reagents.[7][8][9][10] |
| Cell Viability | High concentrations of this compound or prolonged incubation times may affect cell viability. Perform a cytotoxicity assay to ensure the observed effect is not due to cell death. |
Issue 2: No significant decrease in PD-1 expression observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Low Basal PD-1 Expression | Some cell lines, like unstimulated Jurkat T cells, have low basal expression of PD-1. Consider stimulating the cells (e.g., with PHA or anti-CD3/CD28 antibodies) to upregulate PD-1 expression before treatment with this compound. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to identify the optimal concentration for PD-1 downregulation in your cell line. |
| Incorrect Incubation Time | The effect of this compound on PD-1 expression may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Flow Cytometry Staining Issues | Refer to the troubleshooting section for the Flow Cytometry protocol below. Problems can arise from incorrect antibody titration, improper compensation, or issues with cell viability.[11][12][13][14] |
Issue 3: Inconsistent or unexpected results in the RORγt reporter gene assay.
| Possible Cause | Troubleshooting Step |
| Low Transfection Efficiency | Optimize the transfection protocol for your HEK293T cells. This includes the ratio of DNA to transfection reagent and the cell density at the time of transfection.[15] |
| High Background Signal | High basal activity of RORγt can lead to a high background. Consider co-transfecting with a RORγt inverse agonist (e.g., ursolic acid) to reduce the basal activity and improve the assay window for detecting agonism.[1] |
| Luciferase Assay Interference | Test for potential interference of this compound with the luciferase enzyme or substrate. This can be done by adding this compound to a cell lysate with known luciferase activity.[15][16] |
| Cell Viability | Ensure that the concentrations of this compound used are not cytotoxic to the HEK293T cells. |
| Reagent Quality | Use fresh, high-quality plasmid DNA and luciferase assay reagents. Avoid repeated freeze-thaw cycles of reagents.[15] |
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Assay | Cell Line | Parameter | This compound Activity | Reference |
| RORγt Reporter Gene Assay | HEK293T | EC50 | ~800 nM | [1] |
| IL-17 Promoter Reporter Assay | HEK293T | Fold Induction (at 30 µM) | ~6-fold | [1][6] |
| PD-1 Expression | Jurkat T cells | Effect | Decreased cell surface expression | [1] |
| IL-17 Gene Expression | EL4 T cells | Effect | Increased expression | [1] |
Experimental Protocols
Protocol 1: RORγt Reporter Gene Assay in HEK293T Cells
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a Gal4-RORγt-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (for normalization). Use a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (DMSO). To enhance the assay window, consider pre-treating the cells with a RORγt inverse agonist like ursolic acid (e.g., 2 µM) before adding this compound.[1][6]
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the this compound concentration to determine the EC50.
Protocol 2: Flow Cytometry for PD-1 Expression on Jurkat T cells
-
Cell Culture and Treatment: Culture Jurkat T cells in appropriate media. To upregulate basal PD-1 expression, consider stimulating the cells with Phytohemagglutinin (PHA) for 24-48 hours. Seed the cells in a multi-well plate and treat with this compound at the desired concentrations for 24-72 hours.
-
Cell Staining:
-
Harvest the cells and wash with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing a fluorescently labeled anti-human PD-1 antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Include appropriate controls, such as unstained cells and isotype control-stained cells.
-
Data Analysis: Gate on the live cell population and analyze the percentage of PD-1 positive cells or the mean fluorescence intensity (MFI) of PD-1.
Protocol 3: IL-17A ELISA from T-cell Supernatants
-
Cell Culture and Supernatant Collection: Culture primary T cells or a suitable T cell line under conditions that promote IL-17 production. Treat the cells with this compound for the desired time. After incubation, centrifuge the cell culture plate and carefully collect the supernatant.
-
ELISA Procedure:
-
Perform the IL-17A ELISA according to the manufacturer's instructions for the specific kit being used.[8][17]
-
Briefly, this involves adding the supernatants and a standard curve of recombinant IL-17A to an antibody-coated plate.
-
This is followed by incubation with a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IL-17A in the samples by interpolating from the standard curve.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting decision tree.
References
- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Identification of a Selective RORγ Ligand that Suppresses TH17 cells and Stimulates T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. researchgate.net [researchgate.net]
- 7. elkbiotech.com [elkbiotech.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. portal.cytodocs.com [portal.cytodocs.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. bosterbio.com [bosterbio.com]
- 15. goldbio.com [goldbio.com]
- 16. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Technical Support Center: SR0987 and IL-17 Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Interleukin-17 (IL-17) induction with the RORγt agonist, SR0987.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce IL-17 production?
This compound is a synthetic small molecule that acts as an agonist for the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is the master transcription factor essential for the differentiation of T helper 17 (Th17) cells, which are the primary producers of IL-17A.[1][2] By binding to and activating RORγt, this compound enhances the transcriptional program that drives naive CD4+ T cells to differentiate into Th17 cells, thereby increasing the production of IL-17.[3]
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal effective concentration (EC50) of approximately 800 nM in a RORγt gene reporter assay. This value can serve as a starting point for dose-response experiments in your specific cell system.
Q3: Besides IL-17 induction, does this compound have other known effects on T cells?
Yes, in addition to increasing IL-17 expression, this compound has been shown to repress the expression of the immune checkpoint receptor PD-1 (Programmed cell death protein 1) on T cells.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol, with a reported solubility of up to 100 mM in both solvents. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines, while some can tolerate up to 0.5%.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[5][6]
Troubleshooting Guide for Inconsistent IL-17 Induction
Inconsistent IL-17 induction when using this compound can arise from several factors, ranging from reagent quality to the inherent biological variability of the cells. This guide addresses common issues in a question-and-answer format.
Q1: I am not observing any significant increase in IL-17 production after treating my cells with this compound. What could be the problem?
Possible Causes and Solutions:
-
Suboptimal this compound Concentration: The optimal concentration of this compound can vary between different cell types and experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific assay. A typical starting range could be from 100 nM to 10 µM.
-
-
Inactive this compound: Improper storage or handling may have degraded the compound.
-
Solution: Ensure that the this compound stock solution was prepared and stored correctly. If in doubt, use a fresh vial or a newly purchased batch of the compound.
-
-
Poor Th17 Polarizing Conditions: this compound acts as an enhancer of Th17 differentiation, which requires a specific cytokine environment.
-
Solution: Ensure that your cell culture medium is supplemented with the appropriate polarizing cytokines. For human naive CD4+ T cells, this typically includes TGF-β, IL-6, IL-1β, and IL-23. The quality and activity of these recombinant cytokines are critical.
-
-
Issues with Naive CD4+ T Cell Isolation: The purity and activation state of your starting cell population are crucial.
-
Solution: Use a reputable method for isolating naive CD4+ T cells (e.g., magnetic-activated cell sorting or fluorescence-activated cell sorting) and verify the purity by flow cytometry. Ensure the cells are properly activated with anti-CD3 and anti-CD28 antibodies.
-
Q2: The level of IL-17 induction varies significantly between experiments. What could be causing this variability?
Possible Causes and Solutions:
-
Biological Variability of T Cells: Naive CD4+ T cells are a heterogeneous population, and their propensity to differentiate into Th17 cells can vary between donors.
-
Solution: Whenever possible, use cells from the same donor for a set of comparative experiments. If using multiple donors, be prepared for some inter-donor variability and analyze the data accordingly.
-
-
Inconsistent Reagent Quality: The activity of recombinant cytokines and antibodies can vary between lots.
-
Solution: Test new lots of critical reagents (cytokines, antibodies) before use in large-scale experiments. Consider aliquoting and storing reagents to minimize variability from handling.
-
-
Variations in Cell Culture Conditions: Minor differences in cell density, media changes, and incubation times can impact differentiation efficiency.
-
Solution: Standardize your experimental protocol as much as possible. Maintain detailed records of all experimental parameters.
-
Q3: I see an increase in IL-17, but the overall percentage of Th17 cells is low. How can I improve the differentiation efficiency?
Possible Causes and Solutions:
-
Differentiation into Other T Helper Subsets: The cytokine cocktail may be inadvertently promoting the differentiation of other T helper lineages (e.g., Th1 or Treg cells).
-
Solution: Include neutralizing antibodies against cytokines that promote other lineages, such as anti-IFN-γ (to block Th1) and anti-IL-4 (to block Th2).
-
-
Suboptimal Cytokine Concentrations: The balance of polarizing cytokines is critical for efficient Th17 differentiation.
-
Solution: Optimize the concentrations of your Th17 polarizing cytokines. Refer to the table below for commonly used concentration ranges.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | RORγt | |
| Activity | Agonist | |
| EC50 | ~800 nM | |
| Solubility | Up to 100 mM in DMSO and ethanol |
Table 2: Recommended Cytokine Concentrations for Human Th17 Differentiation
| Cytokine | Typical Concentration Range |
| TGF-β | 1 - 10 ng/mL |
| IL-6 | 10 - 50 ng/mL |
| IL-1β | 10 - 20 ng/mL |
| IL-23 | 10 - 50 ng/mL |
| Anti-IFN-γ | 1 - 10 µg/mL |
| Anti-IL-4 | 1 - 10 µg/mL |
Note: The optimal concentration for each cytokine should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol: In Vitro Human Th17 Differentiation with this compound
This protocol describes a general procedure for inducing IL-17 production from naive human CD4+ T cells using this compound.
Materials:
-
Naive human CD4+ T cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Plate-bound anti-human CD3 antibody
-
Soluble anti-human CD28 antibody
-
Recombinant human TGF-β, IL-6, IL-1β, and IL-23
-
Neutralizing anti-human IFN-γ and anti-IL-4 antibodies
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) and protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining
Procedure:
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
-
Cell Plating: Resuspend naive human CD4+ T cells in complete RPMI-1640 medium and plate at a density of 1-2 x 10^5 cells per well.
-
Th17 Polarization Cocktail Preparation: Prepare a 2X Th17 polarizing cocktail in complete RPMI-1640 medium containing soluble anti-CD28 antibody (e.g., 2 µg/mL), TGF-β, IL-6, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4 at their optimal concentrations.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium from your stock solution. Add the desired final concentrations of this compound to the appropriate wells. Remember to include a vehicle control (DMSO).
-
Initiate Differentiation: Add an equal volume of the 2X Th17 polarizing cocktail to each well. The final volume should be 200 µL.
-
Incubation: Culture the cells for 4-6 days at 37°C in a humidified incubator with 5% CO₂.
-
Analysis of IL-17 Production:
-
ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-17A using a commercial ELISA kit.
-
Intracellular Flow Cytometry: Restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours. Then, stain the cells for surface markers (e.g., CD4) and intracellular IL-17A using fluorescently labeled antibodies and analyze by flow cytometry.
-
Visualizations
Caption: this compound signaling pathway for IL-17 induction.
Caption: Troubleshooting workflow for inconsistent IL-17 induction.
References
- 1. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SRF-388 (SR0987) and PD-1 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of SRF-388 (formerly SR0987), a first-in-class anti-IL-27 antibody, on the PD-1/PD-L1 axis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SRF-388?
A1: SRF-388 is a fully human monoclonal antibody that targets the p28 subunit of the immunosuppressive cytokine Interleukin-27 (IL-27).[1][2] By inhibiting IL-27, SRF-388 blocks its downstream signaling, which is known to suppress the immune system within the tumor microenvironment.[1][2][3] Preclinical studies have demonstrated that this blockade leads to enhanced immune cell activation and potent anti-tumor effects, both as a monotherapy and in combination with other cancer therapies like anti-PD-1 agents.[1][2][3]
Q2: How does SRF-388 influence the PD-1/PD-L1 pathway?
A2: The immunoregulatory cytokine IL-27 has been shown to upregulate inhibitory immune checkpoint receptors, including PD-L1.[4] Therefore, by neutralizing IL-27, SRF-388 is expected to reduce the expression of PD-L1 on tumor cells. This reduction in PD-L1 can, in turn, decrease the engagement of the PD-1 receptor on T cells, thereby promoting an anti-tumor immune response. This mechanism suggests a complementary effect when SRF-388 is used in combination with anti-PD-1 therapies.[1][4]
Q3: Is it expected to see changes in PD-1 expression on T cells after SRF-388 treatment?
A3: While the primary effect of SRF-388 is on the IL-27 pathway, which influences PD-L1 expression, changes in the overall immune activation state within the tumor microenvironment could indirectly lead to dynamic changes in PD-1 expression on T cells. Increased T cell activation and proliferation, resulting from the blockade of the immunosuppressive IL-27, might lead to a transient increase in PD-1 expression on newly activated T cells. Conversely, a reduction in chronic antigen stimulation due to tumor regression could lead to a decrease in PD-1 expression on exhausted T cells over time.
Troubleshooting Guide: Unexpected PD-1 Expression Changes
This guide addresses potential issues researchers may encounter when evaluating PD-1 expression in response to SRF-388 treatment in pre-clinical or clinical settings.
Issue 1: Increased PD-1 expression on tumor-infiltrating lymphocytes (TILs) following SRF-388 treatment.
-
Potential Cause: This may not be an adverse finding but rather an indication of immune activation. SRF-388's blockade of the immunosuppressive IL-27 can lead to a more robust anti-tumor T cell response. Newly activated T cells transiently upregulate PD-1 as a normal part of their activation cycle.
-
Troubleshooting Steps:
-
Co-stain for other activation markers: Analyze TILs for co-expression of other T cell activation markers such as CD69, ICOS, or Granzyme B. An increase in these markers alongside PD-1 would support the hypothesis of immune activation.
-
Assess T cell proliferation: Use proliferation assays (e.g., Ki-67 staining) to determine if the PD-1 positive population is expanding.
-
Functional Assays: Perform functional assays to assess the cytokine production (e.g., IFN-γ, TNF-α) and cytotoxic capacity of the TILs. Increased functionality would indicate that the PD-1 expressing cells are not exhausted.
-
Issue 2: No significant change or a decrease in overall PD-1 expression in the tumor microenvironment.
-
Potential Cause: This could indicate several possibilities:
-
The tumor microenvironment may have low levels of T cell infiltration to begin with.
-
The dominant mechanism of immune suppression in the specific model may not be IL-27 mediated.
-
The timing of the analysis may be suboptimal to observe peak changes in PD-1 expression.
-
-
Troubleshooting Steps:
-
Baseline Characterization: Ensure thorough baseline characterization of the tumor microenvironment, including the initial density of T cell infiltration and PD-1/PD-L1 expression.
-
Time-course Analysis: Conduct a time-course experiment to evaluate PD-1 expression at multiple time points after SRF-388 administration.
-
Evaluate other Immune Checkpoints: Investigate the expression of other immune checkpoint molecules, such as TIM-3 and LAG-3, which may also be modulated by the IL-27 pathway.
-
Data Presentation
Table 1: Summary of SRF-388 Monotherapy Clinical Trial Data
| Trial Phase | Cancer Type | Number of Patients (at or above RP2D) | Overall Response Rate (ORR) | Key Observations |
| Phase 1/1b (NCT04374877) | Non-Small Cell Lung Cancer (NSCLC) | 9 | 22% | Confirmed partial responses were observed in patients with squamous NSCLC who had prior anti-PD-(L)1 treatment.[3] |
| Phase 1 | Clear Cell Renal Cell Carcinoma (ccRCC) | 10 | 1 confirmed partial response | Met criteria for opening Stage 2 of the monotherapy cohort.[4] |
| Phase 1 | Hepatocellular Carcinoma (HCC) | - | 1 confirmed partial response (in combination with pembrolizumab) | Patient was refractory to prior VEGFR TKIs.[1] |
Experimental Protocols
Protocol 1: In Vitro Co-culture Assay to Assess SRF-388 Effect on PD-L1 Expression
-
Cell Culture: Culture a cancer cell line known to express PD-L1 (e.g., from lung, liver, or kidney cancer) and peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Co-culture Setup: Co-culture the cancer cells with pre-activated T cells (from PBMCs) at an appropriate effector-to-target ratio (e.g., 5:1).
-
Treatment: Treat the co-culture with varying concentrations of SRF-388 or an isotype control antibody.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Flow Cytometry Analysis: Harvest the cells and stain for surface markers including PD-L1 on the cancer cells and PD-1 on the T cells. Analyze the median fluorescence intensity (MFI) of PD-L1 on the cancer cells to determine changes in expression.
Visualizations
Caption: Mechanism of SRF-388 in the tumor microenvironment.
Caption: General experimental workflow for studying SRF-388 effects.
References
- 1. Surface Oncology to Present New SRF388 Clinical Data at 2022 American Society of Clinical Oncology (ASCO) Annual Meeting - BioSpace [biospace.com]
- 2. Surface Oncology Announces New Randomized Phase 2 Clinical Study Evaluating SRF388 in Patients with First-Line Hepatocellular Carcinoma in Clinical Collaboration with Roche - BioSpace [biospace.com]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
Technical Support Center: Optimizing SR0987 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of SR0987 for in vivo studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) and T cytotoxic 17 (Tc17) cells, which are involved in inflammatory responses and anti-tumor immunity.[1] As an agonist, this compound activates RORγt, leading to increased expression of its target genes, most notably Interleukin-17 (IL-17).[1] Additionally, this compound has been shown to decrease the expression of the immune checkpoint receptor PD-1 on T cells.[1] This dual action of promoting pro-inflammatory cytokine production and reducing an inhibitory signal makes this compound a compound of interest for cancer immunotherapy.
2. What is a recommended starting dose for this compound in in vivo mouse studies?
As of the latest available data, specific in vivo dosing regimens for this compound have not been published. However, based on studies with other synthetic RORγt agonists, a starting point for dose-finding studies can be inferred. For instance, the RORγ agonist LYC-54143 has been administered orally to mice at a dose of 100 mg/kg twice daily in syngeneic tumor models. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model and experimental endpoint.
3. How should I formulate this compound for in vivo administration?
This compound is known to be soluble in DMSO and ethanol. For in vivo use, especially for oral gavage, it is common to first dissolve the compound in a small amount of DMSO and then dilute it in a vehicle that is well-tolerated by the animals. The final concentration of DMSO should be kept low (typically below 10%) to avoid toxicity.[2] A multi-component vehicle may be necessary to maintain the solubility of hydrophobic compounds.
Recommended Vehicle Formulations for Oral Gavage:
| Vehicle Component | Concentration | Notes |
| DMSO | 5-10% | Initial solvent for this compound.[2] |
| PEG300/PEG400 | 30-90% | A commonly used solubilizing agent. |
| Tween 80 / Polysorbate 80 | 0.05-5% | A surfactant to improve solubility and stability.[2] |
| Carboxymethyl cellulose (CMC) | 0.5-2% | A suspending agent.[2] |
| Saline or Water | q.s. to final volume | Diluent. |
It is essential to test the stability of your final formulation before administration.
4. What are the expected pharmacokinetic properties of this compound?
Specific pharmacokinetic (PK) data for this compound are not currently available in the public domain. However, studies with other small molecule RORγt modulators suggest that oral bioavailability is achievable. For example, a RORγt inverse agonist was reported to have an AUC of 5058 ng·h/mL after a 10 mg/kg oral dose in mice, indicating good plasma exposure. Researchers should conduct their own PK studies to determine key parameters such as Cmax, tmax, half-life, and bioavailability for this compound in their chosen animal model.
5. How can I assess the pharmacodynamic (PD) effects of this compound in vivo?
The primary pharmacodynamic effects of this compound are the modulation of IL-17 and PD-1. Here are some recommended methods for assessing these changes:
-
IL-17 Measurement:
-
ELISA: Measure IL-17A levels in serum or in the supernatant of ex vivo re-stimulated splenocytes or tumor-infiltrating lymphocytes (TILs).
-
Intracellular Flow Cytometry: Isolate lymphocytes from the spleen, lymph nodes, or tumor and stain for intracellular IL-17A in CD4+ (Th17) and CD8+ (Tc17) T cell populations.
-
qPCR: Analyze the mRNA expression of Il17a in isolated T cells or tumor tissue.
-
-
PD-1 Measurement:
-
Flow Cytometry: Measure the surface expression of PD-1 on T cells from peripheral blood, spleen, lymph nodes, or tumors. The mean fluorescence intensity (MFI) and the percentage of PD-1 positive cells are key metrics.
-
Immunohistochemistry (IHC): Stain tumor sections to visualize and quantify the infiltration of PD-1 positive cells.
-
The kinetics of these PD effects can vary, with changes in gene expression often preceding changes in protein levels. It is advisable to perform a time-course experiment to determine the optimal time points for analysis after this compound administration.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in the Vehicle
-
Problem: The formulated this compound solution is cloudy or contains visible precipitate.
-
Possible Causes:
-
The concentration of this compound is too high for the chosen vehicle.
-
The proportion of the initial solvent (e.g., DMSO) is too low in the final formulation.
-
The vehicle components are not compatible.
-
-
Solutions:
-
Decrease the concentration of this compound.
-
Increase the percentage of the initial solvent (e.g., DMSO), but be mindful of its potential toxicity (generally keep below 10% for oral administration). [2]
-
Try alternative or additional co-solvents and surfactants. A combination of DMSO, PEG, and a surfactant like Tween 80 can be effective.[2]
-
Use gentle heating and sonication to aid dissolution, but be cautious of compound stability at higher temperatures.
-
Prepare a suspension instead of a solution. If a stable solution cannot be achieved, a uniform suspension using a vehicle like 0.5% carboxymethyl cellulose (CMC) can be an alternative.[2] Ensure the suspension is homogenous before each administration.
-
Issue 2: No Observable In Vivo Efficacy
-
Problem: this compound administration does not result in the expected biological effect (e.g., no change in tumor growth, no increase in IL-17).
-
Possible Causes:
-
Inadequate Dose: The dose of this compound may be too low to achieve a therapeutic concentration at the target site.
-
Poor Bioavailability: The compound may not be well absorbed when administered via the chosen route.
-
Rapid Metabolism/Clearance: this compound might be rapidly metabolized and cleared from the system.
-
Suboptimal Dosing Frequency: The dosing schedule may not be frequent enough to maintain a therapeutic concentration.
-
Model Resistance: The chosen animal model may not be responsive to RORγt agonism.
-
-
Solutions:
-
Conduct a dose-escalation study to determine if higher, well-tolerated doses produce an effect.
-
Perform a pharmacokinetic (PK) study to measure the plasma and tissue concentrations of this compound after administration. This will help to determine if the lack of efficacy is due to poor exposure.
-
Increase the dosing frequency. Based on the PK data, adjust the dosing schedule to maintain drug levels above the target concentration.
-
Confirm target engagement by measuring pharmacodynamic (PD) markers (e.g., IL-17, PD-1) in a pilot study. This can confirm that this compound is reaching its target and modulating its activity, even if a gross phenotype is not yet observed.
-
Re-evaluate the animal model. Ensure that the model is appropriate for studying the effects of RORγt agonism. For example, in an oncology setting, the tumor model should have an intact immune system (syngeneic models are preferred over xenografts in immunocompromised mice).
-
Issue 3: Vehicle-Related Toxicity or Adverse Events
-
Problem: Animals show signs of distress, weight loss, or other adverse effects that are also observed in the vehicle control group.
-
Possible Causes:
-
The concentration of a vehicle component (e.g., DMSO, ethanol) is too high.
-
The vehicle itself is causing an inflammatory or toxic response.
-
The osmolality or pH of the formulation is not suitable for the route of administration.
-
-
Solutions:
-
Run a vehicle-only tolerability study before initiating the main experiment.
-
Reduce the concentration of potentially toxic components like DMSO to the lowest effective level.
-
Explore alternative, better-tolerated vehicles. For example, if a DMSO/PEG formulation is causing issues, a corn oil-based formulation might be an alternative for oral administration of hydrophobic compounds.[2]
-
Adjust the pH of the formulation to be within a physiologically acceptable range (typically pH 5-8 for oral administration).
-
Divide the daily dose into two smaller administrations to reduce the bolus effect of the vehicle.
-
Visualizations
Signaling Pathway
Caption: RORγt signaling pathway in Th17 cell differentiation and the action of this compound.
Experimental Workflow
Caption: General experimental workflow for an in vivo study with this compound.
References
SR0987 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxic effects of SR0987 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (TH17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1] As an agonist, this compound enhances the activity of RORγt. This leads to the proliferation of TH17 cells, increased production of pro-inflammatory cytokines like IL-17, and a reduction in the expression of the immune checkpoint protein PD-1 on T cells.[1][2]
Q2: Is this compound expected to be directly cytotoxic to cancer cell lines?
A2: Based on its known mechanism, this compound is not primarily expected to be directly cytotoxic to most cancer cell lines in a monoculture setting. Its anti-tumor effects are thought to be mediated by enhancing the adaptive immune response against the tumor.[1][2] Therefore, in standard in vitro cytotoxicity assays lacking immune cells, this compound may not show significant cell-killing activity.
Q3: In which cell lines have the effects of this compound been studied?
A3: The effects of this compound have been documented in immune cell lines. For instance, it has been shown to decrease cell surface PD-1 expression in Jurkat T cells and to increase IL-17 expression in EL4 cells.[2]
Q4: What are the potential applications of this compound in cancer research?
A4: this compound holds promise as a potential cancer immunotherapeutic agent. By activating RORγt, it can bolster the anti-tumor immune response, potentially making tumors more susceptible to immune-mediated killing.[1][3] This represents a unique approach to cancer treatment, focusing on enhancing the patient's own immune system to fight the cancer.
Troubleshooting Guides
Issue 1: No significant cytotoxicity is observed in my cancer cell line after treatment with this compound.
-
Possible Cause: As an immunomodulatory agent, this compound's anti-cancer effects are likely indirect and dependent on the presence of immune cells. In a typical in vitro cytotoxicity assay with only cancer cells, the absence of immune cells means the primary mechanism of this compound is not being tested.
-
Troubleshooting Steps:
-
Confirm Compound Activity: Before conducting cytotoxicity assays, verify the activity of this compound in a relevant system. For example, you can test its ability to induce IL-17 in a RORγt-expressing T-cell line.
-
Consider a Co-culture System: To assess the immunomodulatory effects of this compound, establish a co-culture system with your cancer cell line and appropriate immune cells (e.g., T cells). This will allow you to determine if this compound enhances immune cell-mediated killing of the cancer cells.
-
Evaluate Different Endpoints: Instead of solely measuring cell death, consider assessing markers of immune activation on the T cells in your co-culture system.
-
Issue 2: High variability in results between experimental replicates.
-
Possible Cause: High variability can stem from several factors, including inconsistent cell seeding, issues with compound solubility, or edge effects in multi-well plates.[4]
-
Troubleshooting Steps:
-
Ensure Consistent Cell Seeding: Use a consistent cell passage number and ensure a single-cell suspension before plating.[4]
-
Verify Compound Solubility: this compound is a small molecule that may require a specific solvent (e.g., DMSO). Ensure it is fully dissolved before adding it to your cell culture medium and that the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.
-
Mitigate Edge Effects: To avoid evaporation and temperature fluctuations in the outer wells of your plate, consider not using the perimeter wells for experimental data. Instead, fill them with sterile PBS or culture medium.[4]
-
Issue 3: Unexpectedly high background signal in the cytotoxicity assay.
-
Possible Cause: High background can be caused by the compound interfering with the assay reagents, or by contamination.[5]
-
Troubleshooting Steps:
-
Include Compound-Only Controls: To check for interference, set up control wells containing the same concentrations of this compound in culture medium but without cells. Subtract these background readings from your experimental wells.[5]
-
Test for Contamination: Regularly check your cell cultures for microbial contamination, which can affect assay results.[4]
-
Data Presentation
Table 1: Reported Effects of this compound on Specific Cell Lines
| Cell Line | Cell Type | Effect of this compound Treatment | Reference |
| Jurkat | Human T-cell | Decreased cell surface PD-1 expression | [2] |
| EL4 | Murine T-cell | Increased IL-17 expression | [2] |
Table 2: User Experimental Data Template for this compound Cytotoxicity
| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | This compound IC50 (µM) | Notes |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Materials:
-
Target cell line(s)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle-only controls (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability) using non-linear regression analysis.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logical relationships.
References
SR0987 stability and degradation in culture media
Welcome to the technical support center for SR0987. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential challenges related to the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17.[1][3] By activating RORγt, this compound can drive the proliferation of Th17 and Tc17 cells, enhance IL-17 production, and decrease the expression of the immune checkpoint receptor PD-1.[1][2] This modulation of the immune system suggests its potential therapeutic application in areas like cancer immunotherapy.[1][2]
Q2: What are the common signs of this compound degradation in my cell culture experiments?
Inconsistent or lower-than-expected experimental results are primary indicators of potential degradation.[4] For example, you might observe a reduced effect on Th17 cell differentiation or a less significant decrease in PD-1 expression than anticipated. Visual changes in the culture medium, such as a color shift after the addition of this compound, could also suggest chemical degradation or the formation of byproducts.[4][5]
Q3: What factors can influence the stability of this compound in culture media?
Several factors can affect the stability of small molecules like this compound in culture media:
-
Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate chemical degradation.[5][6]
-
Light Exposure: Photochemical degradation can occur if the compound is sensitive to light.[5]
-
pH of the Medium: The stability of a compound can be pH-dependent.[5][6] The pH of the culture medium can fluctuate during an experiment, potentially impacting the compound's integrity.
-
Media Components: Certain components in the culture medium, like amino acids or vitamins, may react with the compound.[6] The presence or absence of serum can also play a role, as serum proteins can sometimes stabilize compounds.[6]
-
Oxygen Exposure: Some compounds are susceptible to oxidation.[5]
-
Enzymatic Degradation: If working with cell-based assays, intracellular or secreted enzymes could metabolize the compound.[7]
Q4: How should I prepare and store this compound stock solutions to ensure stability?
To maintain the integrity of this compound, it is recommended to:
-
Solvent Choice: Use a suitable solvent for long-term storage, such as DMSO.[5]
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[5]
-
Aliquotting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6]
-
Light Protection: Store stock solutions in amber vials or protect them from light to prevent photochemical degradation.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
| Possible Cause | Suggested Solution |
| Degradation of this compound in culture medium. [4] | - Perform a stability study: Determine the half-life of this compound in your specific cell culture conditions by incubating it in the medium over a time course and analyzing its concentration at different time points using HPLC.[4]- Prepare fresh solutions: Make fresh working solutions from a frozen stock for each experiment.[4]- Reduce incubation time: If experimentally feasible, shorten the incubation period of this compound with the cells.[4]- Replenish the medium: For longer experiments, consider replacing the medium containing this compound at regular intervals (e.g., every 24 hours).[4] |
| Improper storage of this compound stock solution. [5] | - Verify storage conditions: Ensure stock solutions are stored at or below -20°C and protected from light.[5]- Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes.[5][6] |
| Suboptimal cell culture conditions. | - Monitor pH: Regularly check the pH of your culture medium.- Cell passage number: Ensure you are using cells within a stable passage number range, as cell characteristics can change over time.[8] |
Issue 2: Compound Disappears from Media with No Detectable Degradation Products
| Possible Cause | Suggested Solution |
| Binding to plasticware. [6] | - Use low-protein-binding plates and pipette tips. [6]- Include a control without cells: This will help assess non-specific binding to the plasticware.[6] |
| Rapid cellular uptake. [6] | - Analyze cell lysates: Determine the intracellular concentration of this compound to assess the extent of cellular uptake.[6] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- HPLC system with a C18 reverse-phase column
- Acetonitrile (ACN)
- Formic acid
- Low-protein-binding microcentrifuge tubes
2. Procedure:
- Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare Working Solutions: Dilute the stock solution in your chosen cell culture medium (with and without 10% FBS) and PBS to a final concentration of 10 µM.
- Incubation: Aliquot the working solutions into low-protein-binding tubes and incubate them at 37°C in a 5% CO2 incubator.
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The t=0 sample should be processed immediately after preparation.
- Sample Processing: At each time point, transfer an aliquot of the sample to a new tube and store it at -80°C until analysis. To precipitate proteins, you can add cold acetonitrile (1:2 ratio of sample to ACN), vortex, and centrifuge.
- HPLC Analysis:
- Analyze the supernatant by HPLC.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
- Mobile Phase A: Water with 0.1% formic acid.[6]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
- Gradient: Use a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[6]
- Flow Rate: 0.4 mL/min.[6]
- Injection Volume: 5 µL.[6]
- Data Analysis:
- Determine the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
- Plot the percentage of this compound remaining against time to determine its stability profile.
Data Presentation
Table 1: Illustrative Stability Data for this compound in Different Media at 37°C
Note: The following data is for illustrative purposes only and does not represent actual experimental results.
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) | % this compound Remaining (PBS) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 98 | 99 |
| 4 | 88 | 92 | 97 |
| 8 | 75 | 85 | 95 |
| 24 | 40 | 60 | 90 |
| 48 | 15 | 35 | 85 |
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound as a RORγt agonist.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in culture media.
Troubleshooting Logic
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of SR0987
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SR0987, a synthetic RORγt agonist, while minimizing potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[1] RORγt is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17.[2] As a RORγt agonist, this compound is designed to activate RORγt, leading to increased expression of its target genes, such as IL17.[1][3] This activity can enhance protective immunity, particularly in the context of cancer.[3]
Q2: What are the intended on-target effects of this compound?
A2: The primary on-target effects of this compound include:
-
Increased IL-17 Production: Activation of RORγt by this compound stimulates the transcription of the IL17 gene, leading to increased production of the IL-17 cytokine.[1][3]
-
Decreased PD-1 Expression: Unexpectedly, treatment with this compound has been shown to decrease the expression of the immune checkpoint receptor PD-1 on T cells.[1][3] This effect is considered beneficial for enhancing anti-tumor immunity.[3]
-
Promotion of Th17/Tc17 Cell Differentiation: By activating RORγt, this compound promotes the differentiation of CD4+ and CD8+ T cells into Th17 and Tc17 effector cells, respectively.[1]
Q3: What are off-target effects and why should I be concerned when using this compound?
A3: Off-target effects occur when a compound binds to and alters the activity of molecules other than its intended target.[4] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or a lack of translatable findings.[4] While specific off-target effects of this compound are not extensively documented in the provided search results, it is crucial to consider and control for them in any experiment involving small molecules.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments or cell lines. | 1. Variable RORγt Expression: The expression levels of RORγt may differ between cell lines or experimental conditions. 2. Off-Target Effects: The observed phenotype may be due to an off-target effect that is more pronounced in certain cell types.[4] | 1. Confirm RORγt Expression: Before starting your experiment, verify the expression of RORγt in your cell line(s) of interest using techniques like qPCR or Western blotting. 2. Use Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[4] |
| High cellular toxicity observed at effective concentrations. | 1. Concentration is too high: Higher concentrations of a compound are more likely to engage lower-affinity off-targets, leading to toxicity.[4] 2. Off-target liability: The compound may be interacting with an essential cellular protein. | 1. Perform a Dose-Response Curve: Titrate this compound to determine the lowest effective concentration that produces the desired on-target effect (e.g., increased IL-17 expression).[4] 2. Assess Cell Viability: Use a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to monitor for toxicity. |
| Observed phenotype does not correlate with RORγt activity. | 1. Off-Target Effect: The phenotype may be independent of RORγt activation. | 1. Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to knockdown or knockout RORγt in your cells.[4] If the phenotype persists after this compound treatment in the absence of RORγt, it is likely an off-target effect. 2. Use a RORγt Antagonist: Co-treat cells with this compound and a known RORγt antagonist. If the antagonist reverses the phenotype, it confirms the effect is on-target. |
| Difficulty reproducing the reported decrease in PD-1 expression. | 1. Cell-Type Specificity: The regulation of PD-1 expression can be complex and may vary between different T cell subsets or activation states. 2. Experimental Conditions: The timing of this compound treatment and cellular activation may be critical. | 1. Characterize your T cell population: Ensure you are using a relevant T cell line (e.g., Jurkat) or primary T cell subset known to express both RORγt and PD-1.[3] 2. Optimize Treatment Conditions: Vary the concentration of this compound and the timing of its addition relative to T cell activation stimuli (e.g., PMA and ionomycin).[3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the lowest concentration of this compound that elicits a significant on-target effect (e.g., IL-17 production) without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate your target cells (e.g., EL4 or primary T cells) at an appropriate density in a multi-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 10 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Add the different concentrations of this compound to the cells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
Endpoint Analysis:
-
On-Target Effect: Measure the expression of a known RORγt target gene, such as IL17, using qPCR, or measure the secreted IL-17 protein by ELISA.
-
Cytotoxicity: Assess cell viability using an MTT assay or by staining with a viability dye like trypan blue.
-
-
Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration to determine the optimal concentration range.
Protocol 2: Validating On-Target Engagement using RORγt Knockdown
Objective: To confirm that the observed biological effect of this compound is mediated through RORγt.
Methodology:
-
RORγt Knockdown: Transfect your target cells with either a validated siRNA targeting RORγt or a non-targeting control siRNA.
-
Verification of Knockdown: After 48-72 hours, harvest a subset of the cells to confirm efficient knockdown of RORγt at the mRNA (qPCR) or protein (Western blot) level.
-
This compound Treatment: Treat the remaining RORγt-knockdown and control cells with the predetermined optimal concentration of this compound or a vehicle control.
-
Phenotypic Analysis: After an appropriate incubation period, assess the biological phenotype of interest (e.g., cell proliferation, cytokine production, or expression of a specific marker).
-
Data Analysis: Compare the effect of this compound in the RORγt-knockdown cells to the control cells. A significantly diminished or absent phenotype in the knockdown cells would confirm on-target activity.
Visualizing Key Pathways and Workflows
Caption: this compound on-target signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
SR0987 Dose-Response Curve Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR0987 in their experiments. The information is tailored to address common issues encountered during dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected potency?
This compound is a synthetic agonist for the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] It is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells.[2][3] The expected half-maximal effective concentration (EC50) for this compound in a reporter gene assay is approximately 800 nM.[1][2]
Quantitative Data Summary: this compound Potency
| Parameter | Reported Value | Cell Line | Assay Type |
| EC50 | ~800 nM | HEK293T | Gal4-RORγt::UAS-Luc Reporter Assay |
Q2: My this compound dose-response curve is not sigmoidal. What are the possible causes?
A non-sigmoidal dose-response curve can arise from several factors, ranging from experimental error to complex biological responses.[4] Common causes include:
-
Compound Solubility Issues: this compound may precipitate at higher concentrations, leading to a plateau or decrease in response.
-
Cell Viability Effects: At high concentrations, the compound might induce cytotoxicity, causing a hook effect or a U-shaped curve.
-
Assay Artifacts: Interference with the detection method (e.g., fluorescence quenching) can distort the curve shape.[5]
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal shape.[6]
-
Biphasic Response: The biological system may exhibit a hormetic or biphasic response, where low and high doses produce opposite effects.[4]
Q3: The EC50 value I obtained for this compound is significantly different from the reported 800 nM. Why might this be?
Variations in experimental conditions can lead to shifts in the calculated EC50 value. Consider the following factors:
-
Cell Type: Different cell lines may have varying levels of RORγt expression or downstream signaling components, affecting their sensitivity to this compound.
-
Assay System: The specific reporter construct, transfection efficiency, and assay reagents can all influence the outcome.
-
Incubation Time: The duration of compound exposure can impact the magnitude of the response.
-
Reagent Quality: Ensure the purity and integrity of the this compound compound and other reagents.
-
Data Analysis Method: The choice of non-linear regression model and constraints can affect the EC50 calculation.[7][8]
Q4: I am observing high variability between my replicate wells. What are the common sources of error?
High variability can obscure the true dose-response relationship.[5] Key areas to troubleshoot include:
-
Pipetting Errors: Inaccurate or inconsistent liquid handling is a major source of variability.
-
Cell Seeding Density: Uneven cell distribution in the microplate can lead to significant differences between wells.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, which can affect cell growth and response.
-
Compound Dilution Series: Errors in preparing the serial dilutions can propagate through the experiment.[5]
-
Reagent Mixing: Inadequate mixing of cells, compound, or assay reagents can lead to non-uniform responses.
Troubleshooting Guides
Problem 1: Unexpectedly low or no response to this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the source and purity of this compound. Test a fresh batch or a lot from a different supplier. |
| Low RORγt Expression | Confirm RORγt expression in your cell line using qPCR or Western blot. |
| Suboptimal Assay Conditions | Optimize incubation time, cell density, and reagent concentrations. |
| Incorrect Filter/Wavelength | For fluorescence/luminescence assays, ensure the correct settings are used for your reporter. |
Problem 2: The dose-response curve has a very shallow or steep slope.
| Possible Cause | Troubleshooting Step |
| Shallow Slope (Hill Slope < 1) | May indicate positive cooperativity, compound instability, or solubility issues at higher concentrations. Check for precipitation and consider using a different vehicle. |
| Steep Slope (Hill Slope > 1) | Can suggest positive cooperativity or an artifact at a specific concentration. Re-examine the dilution series and ensure accurate pipetting. |
Experimental Protocols
RORγt Reporter Gene Assay
This protocol describes a typical experiment to determine the dose-response of this compound using a luciferase reporter assay in HEK293T cells.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well.
-
Co-transfect cells with a RORγt expression plasmid and a luciferase reporter plasmid containing ROR response elements (ROREs). A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in assay medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 30 µM).
-
Add the diluted compound or vehicle control (DMSO) to the transfected cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a non-linear regression analysis software to determine the EC50, Hill slope, and maximum response.[6]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays with SR0987 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SR0987 in cell viability assays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By activating RORγt, this compound enhances the immune response, primarily by increasing the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) and decreasing the expression of the immune checkpoint protein PD-1 on T cells.[1][2] This dual action is being explored for its potential in cancer immunotherapy to boost anti-tumor immunity.[1] The reported EC50 for this compound is approximately 800 nM.[1]
Q2: I am seeing inconsistent results with my MTT/XTT assay when treating cells with this compound. What could be the cause?
Inconsistent results with tetrazolium-based assays like MTT and XTT can arise from the metabolic effects of this compound. These assays measure cell viability indirectly by assessing the metabolic activity of a cell, specifically the activity of mitochondrial dehydrogenases that reduce the tetrazolium salt to a colored formazan product.
RORγt activation is known to regulate the metabolic and mitochondrial phenotypes of immune cells. Therefore, this compound, as a RORγt agonist, may alter the cellular redox state (e.g., NADH/NADPH levels) and mitochondrial activity in a manner that is independent of cell death or proliferation. This can lead to an over- or underestimation of cell viability.
Q3: Could this compound be directly interfering with the assay reagents?
While direct chemical interference is a possibility with any compound, a more likely scenario with this compound is an indirect effect on the assay readout due to its biological activity. Compounds with reducing potential can directly reduce tetrazolium salts, leading to a false-positive signal. However, the primary concern with this compound is its known influence on cellular metabolism, which is the basis of the MTT/XTT assay readout.
Q4: Are there alternative cell viability assays that are less likely to be affected by this compound's metabolic effects?
Yes, several alternative assays are recommended when working with compounds that modulate cellular metabolism. These assays rely on different markers of cell viability:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active cells. The signal is less likely to be directly influenced by shifts in mitochondrial redox potential in the same way as tetrazolium assays.
-
Membrane integrity assays (e.g., Trypan Blue exclusion, LDH release assays): These assays directly measure cell death by assessing the integrity of the cell membrane. They are not dependent on cellular metabolism.
-
Real-time viability assays: These assays continuously monitor cell health over time, providing a more dynamic view of the cellular response to treatment.
Troubleshooting Guide
Issue 1: Discrepancy between MTT/XTT Assay and Visual Inspection of Cell Health
-
Observation: The MTT/XTT assay indicates high cell viability, but microscopic examination shows signs of cytotoxicity (e.g., cell rounding, detachment).
-
Potential Cause: this compound may be increasing the metabolic rate of the remaining viable cells, leading to an inflated formazan production that does not accurately reflect the total number of living cells.
-
Troubleshooting Steps:
-
Confirm with a direct cell count: Use a hemocytometer and Trypan Blue exclusion to manually count viable and non-viable cells.
-
Switch to an alternative assay: Utilize an ATP-based assay or a membrane integrity assay (LDH release) to corroborate your findings.
-
Perform a dose-response curve with a positive control: Include a well-characterized cytotoxic agent to ensure the assay is performing as expected in your cell line.
-
Issue 2: High Background Signal in Colorimetric or Fluorometric Assays
-
Observation: Wells containing this compound but no cells show a significant signal.
-
Potential Cause: this compound may have intrinsic color or fluorescence that interferes with the assay's optical reading.
-
Troubleshooting Steps:
-
Run a compound-only control: Prepare wells with culture medium and this compound at the highest concentration used in your experiment, but without cells. Subtract this background reading from your experimental values.
-
Check the absorbance/fluorescence spectrum of this compound: If possible, measure the absorbance or fluorescence spectrum of this compound to identify any overlap with the assay's detection wavelengths.
-
Data Presentation
Table 1: Comparison of Cell Viability Assay Principles and Potential for this compound Interference
| Assay Type | Principle | Potential for this compound Interference | Recommended Use |
| Tetrazolium Reduction (MTT, XTT) | Measures metabolic activity (mitochondrial dehydrogenase) | High: this compound's effect on cellular metabolism can alter the readout. | Use with caution; validate with alternative methods. |
| Resazurin Reduction (AlamarBlue®) | Measures metabolic activity (cellular reducing environment) | High: Similar to tetrazolium assays, can be influenced by metabolic changes. | Use with caution; validate with alternative methods. |
| ATP Quantification (CellTiter-Glo®) | Measures intracellular ATP levels | Low to Moderate: Less direct interference, but significant metabolic shifts could still have an impact. | Recommended alternative. |
| Membrane Integrity (LDH, Trypan Blue) | Measures leakage of intracellular components or dye exclusion | Low: Directly measures cell death, independent of metabolism. | Highly recommended for validation. |
| Real-Time Viability | Continuous monitoring of cell health markers | Variable: Depends on the specific marker being measured. | Useful for kinetic studies. |
Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density appropriate for your cell line and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well clear-bottomed plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound. Include three control groups:
-
Vehicle control (spontaneous LDH release)
-
Maximum LDH release control (treat with lysis buffer for 45 minutes before the end of the experiment)
-
No-cell control (background)
-
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Mandatory Visualization
Caption: this compound signaling pathway in T cells.
References
SR0987 Technical Support Center: Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing SR0987, with a specific focus on overcoming solubility challenges to ensure experimental success.
This compound Compound Profile
This compound is a potent and T cell-specific agonist for the Retinoic acid receptor-related orphan receptor-γt (RORγt).[1] It functions by binding to the ligand-binding domain of RORγt, which in turn modulates the transcription of target genes.[1] This activity leads to increased expression of Interleukin-17 (IL-17) and decreased expression of Programmed cell death protein 1 (PD-1) in T cells, ultimately enhancing anti-tumor immune responses.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 2-Chloro-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]benzamide | |
| Molecular Formula | C₁₆H₁₀ClF₆NO₂ | [1][4] |
| Molecular Weight | 397.70 g/mol | [1][5] |
| CAS Number | 303126-97-8 | [1] |
| Appearance | White to off-white solid powder | [1][5] |
| Purity | ≥98% |
| Mechanism of Action | RORγt Agonist (EC₅₀ ≈ 800 nM) |[2][5] |
Frequently Asked Questions (FAQs) on Solubility
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is strongly recommended.[5] this compound exhibits excellent solubility in DMSO, with concentrations of ≥150 mg/mL (377 mM) being achievable.[5] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[5] Ethanol is also a viable solvent, with solubility reported up to 100 mM.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Reference |
|---|---|---|
| DMSO | ≥150 mg/mL (≈377 mM) | [5] |
| Ethanol | 30 mg/mL (≈75 mM) | [4] |
| DMF | 20 mg/mL (≈50 mM) | [4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL (≈1.26 mM) | [4] |
| Water | < 0.1 mg/mL (Insoluble) |[5] |
Q2: My this compound precipitated after diluting the DMSO stock into my aqueous cell culture media. How can I prevent this?
This is a common issue known as precipitation upon solvent-shifting. This compound is poorly soluble in aqueous solutions.[5] To mitigate this:
-
Lower the Final Concentration: Ensure the final concentration of this compound in your assay is as low as feasible while remaining effective.
-
Reduce Final DMSO Percentage: Keep the final concentration of DMSO in the culture media below 0.5%, as higher concentrations can be toxic to cells and may also contribute to precipitation.
-
Use Surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help maintain solubility.[6]
-
Sonication: After dilution, brief sonication in a water bath can help redissolve small precipitates and create a more uniform dispersion.[5]
-
Pre-warm Media: Adding the DMSO stock to pre-warmed media (e.g., 37°C) can sometimes improve solubility.
Q3: How should I prepare this compound for in vivo animal studies?
Direct injection of a DMSO stock solution is not suitable for in vivo use. A formulation with co-solvents and surfactants is required to create a stable vehicle for administration. Several protocols have been established to achieve a clear solution for injection.
Table 3: Recommended Formulations for In Vivo Studies
| Protocol | Components | Final Solubility | Reference |
|---|---|---|---|
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.29 mM) | [5] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.29 mM) | [5] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.29 mM) |[5] |
Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a modified cyclodextrin used to increase the solubility of poorly soluble agents.[7]
Experimental Workflow and Troubleshooting
The following workflow provides a logical approach to preparing this compound for experiments.
Table 4: Troubleshooting Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Powder won't dissolve in DMSO | 1. DMSO has absorbed water.2. Insufficient solvent volume. | 1. Use a fresh, unopened vial of anhydrous DMSO.2. Ensure you are using the correct volume for your target concentration (see stock solution calculator). |
| Precipitate forms immediately upon dilution in aqueous buffer | 1. Low aqueous solubility exceeded.2. High final concentration. | 1. Add a surfactant (e.g., 0.05% Tween-80) to the aqueous buffer before adding the drug stock.2. Perform serial dilutions to reach the final concentration. Add the stock solution to the buffer while vortexing. |
| Solution is cloudy or has fine particles | Incomplete dissolution or formation of micro-precipitates. | 1. Briefly sonicate the solution in a water bath.2. Gently warm the solution (e.g., to 37°C).3. If for in vivo use, ensure the formulation vehicle is prepared correctly. |
| Compound precipitates out of solution over time | Solution is supersaturated and unstable. | 1. Prepare fresh working solutions immediately before each experiment.2. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Protocols and Methodologies
Protocol 1: Preparing a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a specific mass of this compound powder (e.g., 5 mg).
-
Calculation: Calculate the required volume of DMSO using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) For 5 mg of this compound (MW: 397.7) to make a 100 mM (0.1 M) solution: Volume (µL) = (0.005 g / (397.7 g/mol x 0.1 mol/L)) x 1,000,000 = 125.7 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. If needed, brief sonication can be used to aid dissolution.[5]
-
Storage: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C for short-term (months) or -80°C for long-term (years).[1][5]
Protocol 2: Preparing an In Vivo Formulation (Based on Protocol 1 in Table 3)
This protocol yields a 1 mL working solution.
-
Prepare Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Initial Mixture: In a sterile tube, add 400 µL of PEG300.
-
Add Drug: Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly.[5]
-
Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogenous.[5]
-
Final Volume: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear.[5] This results in a final drug concentration of 2.5 mg/mL.
This compound Signaling Pathway
This compound acts as an agonist on the nuclear receptor RORγt, a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[2] Upon binding this compound, RORγt activates the transcription of its target genes by binding to ROR Response Elements (ROREs) in their promoter regions.[8] This leads to a dual effect: the upregulation of pro-inflammatory cytokines like IL-17 and the downregulation of immune checkpoint receptors like PD-1.[3] This combined action enhances the immune system's ability to combat tumors.[1][3]
References
- 1. medkoo.com [medkoo.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SR0987 Activity on RORγt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic RORγt agonist, SR0987, with other known modulators of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). The data presented is compiled from various studies to offer a comprehensive overview of this compound's activity and facilitate its evaluation for research and drug development purposes.
Comparative Analysis of RORγt Modulators
The following table summarizes the quantitative data for this compound and other relevant RORγt modulators. It is important to note that the data is collated from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
| Compound | Class | Assay Type | Potency (EC50/IC50) | Key Findings | Reference |
| This compound | Agonist | Gal4-RORγt Reporter Assay | ~800 nM (EC50) | Induces RORγt transcriptional activity, increases IL-17 expression, and reduces PD-1 expression.[1][2] | Chang et al., 2016 |
| SR1078 | Agonist | Gal4-RORγt Reporter Assay | Less potent than this compound | Precursor to this compound, demonstrates RORγt agonist activity.[1] | Chang et al., 2016 |
| Desmosterol | Endogenous Agonist | Gal4-RORγt Reporter Assay | Minimal activity (~2-fold at 30µM) | Putative endogenous ligand with weak agonist activity compared to synthetic agonists.[1] | Chang et al., 2016 |
| Compound 1 | Agonist | FRET Assay | 3.7 µM (EC50) | Novel N-sulfonamide tetrahydroquinoline scaffold agonist.[3] | Zhang et al., 2018 |
| SR2211 | Inverse Agonist | Gal4-RORγt Reporter Assay | ~320 nM (IC50) | Suppresses basal RORγt activity and IL-17 production.[4] | Kumar et al., 2011 |
| VTP-43742 | Inverse Agonist | IL-17A Secretion Assay (Human Th17) | Nanomolar IC50 | Potent inhibitor of Th17 differentiation and IL-17A production. | Not explicitly found in search |
| GSK805 | Antagonist | RORγ Reporter Assay | pIC50 = 8.4 | Orally active inhibitor of RORγt function and Th17 differentiation.[5] | Wang et al., 2015 |
| BI119 | Antagonist | RORγ LBD Reporter Assay | 260 nM (IC50) | Selectively inhibits RORγt-mediated responses. | Not explicitly found in search |
| XY018 | Inverse Agonist | Luciferase Reporter Assay | ~5 µM (IC50) | Inhibits RORγ-dependent transactivation.[6] | Not explicitly found in search |
RORγt Signaling Pathway and this compound's Mechanism of Action
RORγt is a master transcription factor for the differentiation of T helper 17 (Th17) cells. Upon binding of an agonist like this compound, RORγt undergoes a conformational change that promotes the recruitment of co-activators. This complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, such as IL17A, leading to their transcription. The resulting increase in IL-17A production is a hallmark of Th17 cell effector function. Conversely, inverse agonists stabilize a conformation of RORγt that recruits co-repressors, leading to the suppression of target gene expression.
A unique feature of this compound is its ability to not only increase IL-17 expression but also to decrease the expression of the immune checkpoint protein PD-1 on T cells.[1][7] This dual activity suggests a potential for this compound to enhance anti-tumor immunity by both promoting a pro-inflammatory T cell phenotype and alleviating T cell exhaustion.
Experimental Protocols
Detailed methodologies for key experiments used to validate this compound activity are provided below.
RORγt Luciferase Reporter Gene Assay
This cell-based assay is used to quantify the ability of a compound to activate or inhibit the transcriptional activity of RORγt.
Principle: HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain (DBD) with the RORγt ligand-binding domain (LBD), and a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). When an agonist binds to the RORγt-LBD, the Gal4-DBD-RORγt-LBD fusion protein activates the transcription of the luciferase gene, resulting in a measurable light signal.
Materials:
-
HEK293T cells
-
pBIND vector containing the Gal4-DBD-RORγt-LBD fusion construct
-
pGL5-luc vector containing the Gal4 UAS-luciferase reporter construct
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the Gal4-DBD-RORγt-LBD and Gal4 UAS-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
This biochemical assay measures the ability of a compound to promote or disrupt the interaction between the RORγt LBD and a co-activator peptide.
Principle: The RORγt LBD is tagged with a donor fluorophore (e.g., Europium cryptate), and a co-activator peptide (e.g., SRC1/NCoA-1) is tagged with an acceptor fluorophore (e.g., XL665). When the co-activator peptide binds to the RORγt LBD, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. Agonists stabilize the active conformation of the RORγt LBD, promoting co-activator binding and increasing the FRET signal.
Materials:
-
Recombinant GST-tagged RORγt LBD
-
Europium cryptate-labeled anti-GST antibody (donor)
-
XL665-labeled co-activator peptide (acceptor)
-
Assay buffer
-
This compound and other test compounds
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation: Prepare a solution of GST-RORγt LBD and the Europium-labeled anti-GST antibody in assay buffer.
-
Compound Dispensing: Dispense serial dilutions of this compound or other test compounds into the wells of a 384-well plate. Include a vehicle control.
-
Addition of RORγt: Add the prepared GST-RORγt LBD/antibody solution to each well.
-
Addition of Co-activator: Add the XL665-labeled co-activator peptide to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
FRET Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
References
- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of SR2211: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
A Comparative Guide to SR0987 and SR1078: Potent Modulators of ROR Nuclear Receptors
For researchers in immunology, oncology, and metabolic diseases, the Retinoic acid-related Orphan Receptors (RORs) present a compelling therapeutic target. This guide provides a detailed comparison of two synthetic ROR agonists, SR0987 and SR1078, summarizing their biochemical properties, mechanisms of action, and functional effects based on available experimental data.
Overview
SR1078 was identified as a selective agonist for both RORα and RORγ, the latter being a key regulator of T helper 17 (Th17) cell differentiation. This compound, an analog of SR1078, was subsequently developed and characterized as a more potent RORγt agonist, demonstrating significant potential in the realm of immuno-oncology.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and SR1078 based on published in vitro assays.
| Parameter | This compound | SR1078 | Reference |
| Target(s) | RORγt | RORα, RORγ | [1][2] |
| EC50 (Reporter Assay) | ~800 nM | Not explicitly stated in snippets, but shown to be less potent than this compound | [1][3] |
| EC50 (Target Gene Expression) | Not explicitly stated in snippets | 3-5 µM (in SH-SY5Y cells) | [2] |
| Reporter Gene Induction (at 30 µM) | ~6-fold | ≥2-fold | [3][4] |
| Key Modulatory Effect | Increases IL-17, Decreases PD-1 expression | Increases FGF21 and G6Pase expression | [1][5] |
Mechanism of Action and Signaling Pathways
Both this compound and SR1078 function as agonists by binding to the ligand-binding domain of their respective ROR targets. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. The receptor-coactivator complex then binds to ROR Response Elements (ROREs) on the DNA, initiating the transcription of target genes.
The signaling pathway for RORγt activation by this compound, leading to enhanced Th17 cell function and anti-tumor immunity, is depicted below.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, SR1078 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SR0987 and Other RORγt Agonists in Modulating T-Cell Function
Introduction to RORγt Agonists
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that serves as the master transcriptional regulator for the differentiation of T helper 17 (Th17) and T cytotoxic 17 (Tc17) cells.[1][2][3] These T cell subsets are critical for host defense against certain pathogens but are also implicated in the pathology of various autoimmune diseases and have shown anti-tumor efficacy.[4][5][6] RORγt controls gene networks that enhance immunity, notably by increasing the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][4] Consequently, small molecule agonists of RORγt are being investigated as potential immunomodulatory agents, particularly for cancer immunotherapy.
SR0987 is a synthetic RORγt agonist that has demonstrated a unique activity profile compared to other known agonists.[1][6][7] This guide provides an objective comparison of this compound with other RORγt agonists, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in drug development and scientific investigation.
Quantitative Comparison of RORγt Agonists
The following table summarizes the key quantitative parameters and functional effects of this compound in comparison to a representative endogenous agonist, desmosterol, and another class of synthetic agonists.
| Feature | This compound | Desmosterol | LYC-54143 / LYC-53772 |
| Agonist Type | Synthetic, Allosteric Binder | Endogenous, Orthosteric Binder | Synthetic |
| Potency (EC₅₀) | ~800 nM[1][7] | Weak activity in reporter assays[6] | Potent agonists[8] |
| IL-17 Production | Induces expression/production[1][7][9] | Induces expression/production[6] | Promotes IL-17A production[8] |
| PD-1 Expression | Represses expression[1][6][7] | No effect[1][6] | Represses expression[10] |
| Binding Site | Allosteric Pocket[6] | Orthosteric Pocket[6] | Not specified |
| Key Differentiator | Dual function: IL-17 induction and PD-1 repression | Natural ligand, but lacks PD-1 repression activity | Enhance anti-tumor immunity |
RORγt Signaling Pathway in Th17 Differentiation
RORγt is the lineage-defining transcription factor for Th17 cells.[5][11] The differentiation process is initiated by cytokines such as IL-6 and TGF-β. This leads to the activation of the STAT3 signaling pathway, which directly induces the expression of Rorc, the gene encoding RORγt.[12] Once expressed, RORγt, along with other transcription factors like STAT3 and IRF4, binds to ROR response elements (ROREs) in the promoter regions of target genes. This action drives the transcription of key Th17 signature molecules, including the cytokines IL-17A, IL-17F, IL-22, and the IL-23 receptor (IL-23R), thus establishing the Th17 phenotype.[4][11] RORγt agonists enhance this process by binding to the receptor's ligand-binding domain, promoting the recruitment of transcriptional coactivators and increasing its transcriptional activity.
Caption: RORγt signaling pathway in Th17 cell differentiation.
Comparative Performance and Mechanism of Action
A key distinguishing feature of this compound is its dual mechanism of action: enhancing Th17 effector function while simultaneously reducing immune checkpoint expression.[6] This contrasts with endogenous agonists like desmosterol, which appear to only fulfill the former role.
This compound vs. Desmosterol: A Head-to-Head Look
Experimental data highlights the unique properties of this compound. In cellular assays, while both this compound and desmosterol show a tendency to increase IL-17 production, only this compound demonstrates a statistically significant, concentration-dependent reduction of the immune checkpoint receptor PD-1 on the surface of T cells.[1][6]
-
IL-17 Induction: In reporter gene assays using a luciferase gene under the control of an IL-17 promoter, this compound shows clear, concentration-dependent activation of RORγt. Desmosterol, in contrast, shows minimal induction in the same assay format.[6]
-
PD-1 Repression: Treatment of activated murine EL4 T cells, human Jurkat T cells, or ex vivo differentiated murine Th17 cells with this compound results in a significant decrease in cell surface PD-1 expression. This effect is not observed with desmosterol treatment.[1][6]
This dual activity suggests that synthetic agonists like this compound could be particularly advantageous in cancer immunotherapy, where enhancing the activity of tumor-infiltrating Th17/Tc17 cells and blocking the PD-1/PD-L1 inhibitory axis are both desired therapeutic outcomes.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare RORγt agonists.
RORγt Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to activate RORγt-mediated gene transcription in a cellular context.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
Expression Plasmid: A vector expressing either full-length human RORγt or a fusion protein of the Gal4 DNA-binding domain with the RORγt ligand-binding domain (LBD).
-
Reporter Plasmid: A luciferase reporter vector containing multiple ROR Response Elements (ROREs) or a specific target gene promoter (e.g., the IL-17 promoter) upstream of the luciferase gene.
-
Control Plasmid: A β-galactosidase or Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Protocol:
-
HEK293T cells are seeded in 96-well plates.
-
Cells are co-transfected with the RORγt expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, the culture medium is replaced. To enhance the detection window for agonism, cells are often pre-treated with a low concentration of a RORγt inverse agonist (e.g., 2 µM Ursolic Acid) to reduce the high basal activity of the receptor.[6][8]
-
Test compounds (e.g., this compound, desmosterol) are added at various concentrations.
-
After an incubation period of 16-24 hours, cells are lysed.
-
Luciferase and control reporter activities are measured using a luminometer.
-
Data is normalized to the control reporter, and dose-response curves are generated to calculate EC₅₀ values.
-
Cellular Assay for PD-1 and IL-17 Expression
This assay assesses the functional impact of RORγt agonists on primary T cells or T cell lines.
-
Cells: Murine EL4 T-lymphocytes, human Jurkat T cells, or primary naive CD4+ T cells differentiated under Th17-polarizing conditions (anti-CD3/CD28 beads, IL-6, TGF-β, anti-IFNγ, anti-IL-4).[6]
-
Protocol:
-
Cells are cultured and stimulated to induce activation and RORγt expression (e.g., with Phorbol 12-myristate 13-acetate (PMA) and ionomycin for cell lines, or under Th17-polarizing conditions for primary cells).[6]
-
Cells are treated with the RORγt agonist (e.g., 10 µM this compound) or vehicle control for 24-72 hours.
-
For PD-1 Surface Expression: Cells are harvested, washed, and stained with a fluorescently-labeled anti-PD-1 antibody. The percentage of PD-1 positive cells and the mean fluorescence intensity are quantified by flow cytometry.
-
For IL-17 Production: The cell culture supernatant is collected. The concentration of secreted IL-17A is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time Resolved Fluorescence (HTRF) assay.[13]
-
For Gene Expression Analysis: Cells can be lysed, RNA extracted, and quantitative PCR (qPCR) performed to measure the mRNA levels of Pdcd1 (encoding PD-1) and Il17a.
-
Caption: Workflow for analyzing RORγt agonist cellular function.
Conclusion
This compound stands out among RORγt agonists due to its unique ability to not only enhance IL-17 expression, a canonical function of RORγt activation, but also to repress the expression of the critical immune checkpoint protein PD-1.[1][6] This dual functionality, which is not observed with endogenous agonists like desmosterol, presents a compelling profile for therapeutic applications, especially in immuno-oncology.[6] The data suggests that synthetic agonists can be engineered to elicit specific and potentially more therapeutically beneficial responses than natural ligands by modulating the receptor's activity in distinct ways. Further research into the structural basis for these differential effects will be crucial for the development of next-generation RORγt modulators.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 12. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
SR0987 vs. Desmosterol: A Comparative Guide to their Roles in Th17 Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic RORγt agonist, SR0987, and the endogenous sterol, desmosterol, in the context of T helper 17 (Th17) cell differentiation. Th17 cells are critical mediators of inflammation and are implicated in various autoimmune diseases. Both this compound and desmosterol target the master transcriptional regulator of Th17 differentiation, the Retinoic acid receptor-related orphan receptor gamma t (RORγt), but with distinct functional consequences. This guide synthesizes experimental data to highlight their differential effects on RORγt activity, cytokine production, and immune checkpoint regulation.
Signaling Pathways and Experimental Workflow
To understand the distinct mechanisms of this compound and desmosterol, it is crucial to visualize their points of intervention in the Th17 differentiation pathway and the typical experimental workflow used to assess their effects.
Caption: Th17 differentiation pathway highlighting the roles of this compound and desmosterol.
Caption: Workflow for comparing this compound and desmosterol effects on Th17 cells.
Quantitative Data Comparison
The following table summarizes the quantitative data from a key study directly comparing this compound and desmosterol.[1]
| Parameter | This compound | Desmosterol | Reference |
| RORγt Activity (Reporter Gene Assay) | [1] | ||
| EC50 | ~800 nM | Not determined (low potency) | [1][2][3] |
| Fold Induction (at 30 µM) | ~6-fold | ~2-fold | [1] |
| Immune Checkpoint Regulation | [1] | ||
| PD-1 Surface Expression | Statistically significant decrease | No effect | [1][2] |
| Cytokine Expression | [1] | ||
| IL-17A Expression (in stimulated EL4 cells) | Further increased | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the comparative studies of this compound and desmosterol.
RORγt Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate the transcriptional activity of RORγt.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector containing the DNA binding domain of Gal4 fused to the ligand-binding domain of RORγt.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with upstream activating sequences (UAS) recognized by Gal4.
-
-
Transfection: Cells are co-transfected with both the RORγt expression plasmid and the luciferase reporter plasmid.
-
Treatment: After transfection, cells are treated with various concentrations of this compound, desmosterol, or a vehicle control (e.g., DMSO).
-
Luciferase Assay: Following an incubation period (typically 24-48 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the transcriptional activity of RORγt.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The half-maximal effective concentration (EC50) is determined from the dose-response curve.
In Vitro Th17 Differentiation
This protocol outlines the generation of Th17 cells from naive CD4+ T cells to study the effects of this compound and desmosterol on their differentiation and function.
-
Isolation of Naive CD4+ T Cells: Naive CD4+ T cells (CD4+CD62L+CD44loCD25-) are isolated from the splees and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T Cell Activation: Isolated naive T cells are activated in culture plates coated with anti-CD3 and anti-CD28 antibodies, which mimic the signals provided by antigen-presenting cells.
-
Th17 Polarizing Conditions: To drive differentiation towards the Th17 lineage, the culture medium is supplemented with a specific cocktail of cytokines, typically including:
-
Transforming growth factor-beta (TGF-β)
-
Interleukin-6 (IL-6)
-
Anti-Interferon-gamma (IFN-γ) and anti-Interleukin-4 (IL-4) antibodies to block differentiation into other T helper lineages.
-
-
Compound Treatment: Differentiated Th17 cells are then treated with this compound, desmosterol, or a vehicle control at various concentrations.
-
Analysis: After a period of incubation (typically 3-5 days), the cells and supernatants are harvested for downstream analysis, such as quantification of IL-17A production by ELISA or intracellular cytokine staining followed by flow cytometry, and analysis of gene expression by qPCR.
Flow Cytometry for PD-1 Expression
This technique is used to quantify the expression of the Programmed Death-1 (PD-1) receptor on the surface of T cells.
-
Cell Preparation: T cells (e.g., murine EL4 T cells or human Jurkat T cells) are cultured and treated with this compound, desmosterol, or a vehicle control.
-
Cell Staining:
-
Cells are harvested and washed with a staining buffer (e.g., PBS with 2% FBS).
-
A fluorescently labeled antibody specific for PD-1 is added to the cells.
-
The cells are incubated with the antibody, typically for 30 minutes at 4°C, to allow for binding to the surface PD-1.
-
-
Washing: Unbound antibodies are removed by washing the cells with the staining buffer.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument excites the fluorophore on the antibody and detects the emitted light, allowing for the quantification of the number of PD-1 positive cells and the intensity of PD-1 expression per cell (Mean Fluorescence Intensity - MFI).
-
Data Analysis: The percentage of PD-1 positive cells and the MFI are calculated for each treatment condition and compared to the vehicle control.
Conclusion
This compound and desmosterol, while both acting as agonists for RORγt, exhibit distinct profiles in their modulation of Th17 cell function. This compound is a potent synthetic agonist that not only enhances RORγt-mediated transcription but also uniquely downregulates the expression of the immune checkpoint receptor PD-1.[1][2] In contrast, the endogenous sterol desmosterol is a less potent RORγt agonist and does not appear to affect PD-1 expression.[1] These differences have significant implications for their potential therapeutic applications. The dual action of this compound in promoting Th17 activity while simultaneously reducing an inhibitory checkpoint suggests its potential in contexts where a robust inflammatory response is desired, such as in cancer immunotherapy.[4][5] Conversely, understanding the role of endogenous ligands like desmosterol is crucial for elucidating the physiological regulation of Th17 differentiation and identifying novel targets for the treatment of autoimmune diseases. This guide provides a foundational comparison to aid researchers in the strategic selection and application of these modulators in their studies of Th17 biology and related pathologies.
References
- 1. HDX-MS reveals structural determinants for RORγ hyperactivation by synthetic agonists | eLife [elifesciences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines [frontiersin.org]
A Comparative Guide to RORγt Modulation: The Opposing Effects of SR0987 and SR2211
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent modulators of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), SR0987 and SR2211. While both compounds target the same nuclear receptor, they elicit opposing biological effects, making them valuable tools for studying RORγt signaling and for the development of therapeutics targeting autoimmune diseases and cancer. This compound is a synthetic agonist that activates RORγt, while SR2211 is a synthetic inverse agonist that represses its activity.
Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and SR2211, highlighting their distinct activities on the RORγt receptor.
Table 1: In Vitro Potency and Affinity of this compound and SR2211
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | RORγt | Gene Reporter Assay | EC50 | ~800 nM | [1][2] |
| SR2211 | RORγ | Radioligand Binding Assay | Ki | 105 nM | [3][4][5] |
| SR2211 | RORγ | Gene Reporter Assay | IC50 | ~320 nM | [3][4][5] |
Table 2: Cellular Effects of this compound and SR2211
| Compound | Cell Line | Effect | Target Gene/Protein | Concentration | Reference |
| This compound | T cells | Increased Expression | IL-17 | - | [1][2][6] |
| This compound | T cells | Decreased Expression | PD-1 | - | [1][2][6] |
| SR2211 | EL-4 murine T lymphocyte | Decreased Expression | IL-17, IL-23R | 5 µM | [3][7][8][9] |
Mechanism of Action: Agonist vs. Inverse Agonist
This compound and SR2211 modulate the transcriptional activity of RORγt, a key transcription factor in the differentiation of T helper 17 (Th17) cells.[2][10][11] Th17 cells are critical for host defense against certain pathogens but are also implicated in the pathophysiology of autoimmune diseases due to their production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[11]
This compound (Agonist): As an agonist, this compound binds to RORγt and promotes a conformational change that enhances the recruitment of coactivator proteins. This leads to increased transcription of RORγt target genes, such as IL17.[1][2] Interestingly, this compound has also been shown to repress the expression of the immune checkpoint receptor PD-1 on T cells, a mechanism that could enhance anti-tumor immunity.[1][2][6]
SR2211 (Inverse Agonist): In contrast, SR2211 acts as an inverse agonist. It binds to RORγt and stabilizes an inactive conformation of the receptor, leading to the recruitment of corepressor proteins. This results in the suppression of the basal transcriptional activity of RORγt, thereby inhibiting the expression of target genes like IL17 and the IL-23 receptor (IL23R).[3][7][8] By inhibiting Th17 cell differentiation and function, SR2211 and other RORγt inverse agonists are being investigated for the treatment of autoimmune disorders.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the RORγt signaling pathway and a typical experimental workflow for evaluating compounds like this compound and SR2211.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SR2211 | ROR | TargetMol [targetmol.com]
- 5. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of SR2211: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of SR2211: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
SR0987: A Potent Inducer of Pro-Inflammatory Cytokine Secretion for Research and Drug Development
A comprehensive analysis of SR0987-mediated cytokine release, offering a comparative overview with alternative RORγt modulators and detailed experimental methodologies for researchers in immunology and drug discovery.
This compound has emerged as a significant synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) and T cytotoxic 17 (Tc17) cells.[1][2][3] Activation of RORγt by this compound initiates a signaling cascade that results in the enhanced secretion of a panel of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). This guide provides a comparative analysis of this compound with other RORγt modulators, detailed experimental protocols for confirming cytokine secretion, and visual representations of the underlying biological pathways and workflows.
Comparative Analysis of RORγt Agonist-Induced Cytokine Secretion
The efficacy of this compound in inducing cytokine secretion is best understood in the context of other RORγt modulators. The following table summarizes the quantitative data on cytokine production by T cells treated with this compound and alternative synthetic agonists, such as LYC-53772 and LYC-54143, as well as the endogenous agonist desmosterol.
| Compound | Cell Type | Cytokine | Fold Increase / Concentration | Method | Reference |
| This compound | Murine Th17 cells | IL-17A | Trend towards increased production | Intracellular Staining | [2] |
| LYC-53772 | Murine Th17 cells | IL-17A, IL-17F, IL-22 | Significant increase (p < 0.007) | ELISA | [2][3] |
| Murine Tc17 cells | IL-17A, IL-17F, IL-22 | Significant increase (p < 0.03) | ELISA | [2][3] | |
| Murine Th17 cells | IL-17A+ cells | 12.0% to 20.0% | Intracellular Staining | [3] | |
| Murine Tc17 cells | IL-17A+ cells | 21.4% to 40.4% | Intracellular Staining | [3] | |
| LYC-54143 | Human PBMCs (Th17 polarized) | IL-17A, IL-17F, IL-22 | Significant increase (p < 0.03) | ELISA | [2] |
| Desmosterol | Murine Th17 cells | IL-17A | Trend towards increased production | Intracellular Staining | [2] |
Signaling Pathway of this compound-Induced Cytokine Secretion
This compound, as a synthetic agonist, binds to the ligand-binding domain of the RORγt nuclear receptor. This binding event induces a conformational change in the receptor, leading to the recruitment of co-activator proteins. The RORγt-co-activator complex then binds to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of target genes. This enhances the transcription of genes encoding for key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, as well as other proteins involved in the Th17/Tc17 cell effector functions.
Caption: this compound signaling pathway leading to cytokine secretion.
Experimental Workflow for Confirming Cytokine Secretion
The following diagram outlines a typical experimental workflow to quantify cytokine secretion from T cells following treatment with this compound or other RORγt modulators. This workflow integrates cell culture, treatment, and subsequent analysis using common immunology techniques.
Caption: Experimental workflow for measuring cytokine secretion.
Detailed Experimental Protocols
1. Th17 Cell Differentiation and Treatment
-
Cell Isolation: Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Th17 Differentiation: Culture the isolated naive CD4+ T cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a Th17-polarizing cytokine cocktail (e.g., IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4).
-
Compound Treatment: After 3-4 days of differentiation, re-stimulate the cells and treat with this compound (e.g., 10 µM), alternative RORγt agonists, or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24-72 hours).
2. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Centrifuge the treated cell cultures and collect the supernatant.
-
ELISA Procedure: Perform ELISA for specific cytokines (e.g., IL-17A, IL-17F, IL-22) according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody, block the plate, add the collected supernatants and standards, add a detection antibody, add a substrate for color development, and read the absorbance on a plate reader.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve.
3. Intracellular Cytokine Staining (ICS) and Flow Cytometry
-
Cell Stimulation and Staining: In the final hours of culture, stimulate the cells with a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow for intracellular cytokine accumulation. Harvest the cells, wash, and stain for surface markers (e.g., CD4).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against the cytokines of interest (e.g., anti-IL-17A).
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T cells that are positive for the specific cytokine.
4. Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Harvest the treated cells, lyse them, and extract total RNA using a suitable kit. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the cytokines of interest (e.g., IL17A, IL17F, IL22), and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression of the target cytokines using the ΔΔCt method.
This guide provides a foundational understanding of this compound's role in cytokine secretion and equips researchers with the necessary information to design and execute experiments to further investigate its immunomodulatory properties.
References
Comparative Guide to the Effect of SR0987 on T Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic RORγt agonist SR0987 and its effect on T cell proliferation. The performance of this compound is compared with an alternative RORγt agonist, LYC-55716, and a Liver X Receptor (LXR) agonist, GW3965, which is known to have an inhibitory effect on T cell proliferation. This guide includes a summary of the mechanism of action, available quantitative data, and detailed experimental protocols for the validation of T cell proliferation assays.
Introduction
T cell proliferation is a critical process in the adaptive immune response. The ability to modulate T cell proliferation is of significant interest in various therapeutic areas, including oncology and autoimmune diseases. Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in both pro-inflammatory and anti-tumor responses.
This compound is a synthetic agonist of RORγt that has been shown to promote the differentiation of Th17 cells and enhance their effector functions.[1][2] This guide aims to provide a comprehensive overview of the effect of this compound on T cell proliferation, in comparison to other relevant compounds.
Mechanism of Action & Signaling Pathways
This compound functions as a selective agonist for RORγt, the master transcription factor for Th17 cell differentiation.[1] Activation of RORγt by this compound in naive T cells, in the presence of cytokines such as TGF-β, IL-6, and IL-23, initiates a signaling cascade that leads to the expression of key genes involved in Th17 lineage commitment and function. This includes the upregulation of the cytokine IL-17A, which is a hallmark of Th17 cells.[3][4]
In contrast, Liver X Receptor (LXR) agonists, such as GW3965, have been shown to inhibit T cell proliferation. LXRs are nuclear receptors that play a role in cholesterol homeostasis and inflammation. Activation of LXR in T cells has been demonstrated to suppress their proliferation, providing a counterpoint to the proliferative effects of RORγt agonists.[5][6]
RORγt Signaling Pathway in Th17 Differentiation
Caption: RORγt signaling pathway in the differentiation of Th17 cells.
Quantitative Data Comparison
While direct, quantitative, dose-response data for the effect of this compound on T cell proliferation from a publicly available, peer-reviewed source was not identified in the conducted search, the available literature qualitatively supports its role in promoting Th17 cell proliferation. For a quantitative comparison, data for the alternative RORγt agonist LYC-55716 and the LXR agonist GW3965 are presented below.
| Compound | Target | Action on T Cell Proliferation | Concentration | Observed Effect | Data Source |
| This compound | RORγt | Agonist (Promotes Th17 proliferation) | - | Qualitative enhancement of Th17 differentiation and function.[1][7] | [1][7] |
| LYC-55716 | RORγt | Agonist (Promotes Th17 proliferation) | 1 µM | Increased percentage of IL-17A+ CD4+ T cells (from 12.0% to 20.0%) and CD8+ T cells (from 21.4% to 40.4%).[2] | [2] |
| GW3965 | LXR | Agonist (Inhibits T cell proliferation) | 2 µM | Markedly reduced ³H-thymidine incorporation in mitogen-stimulated spleen cell cultures.[5][6] | [5][6] |
Note: The data for LYC-55716 reflects an increase in the percentage of IL-17A producing cells, which is an indicator of Th17 differentiation and is closely linked to proliferation of this subset. The data for GW3965 is from a ³H-thymidine incorporation assay, a direct measure of proliferation.
Experimental Protocols
T Cell Proliferation Assay using CFSE Staining
This protocol is a standard method for assessing T cell proliferation by flow cytometry. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell generations.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Phosphate Buffered Saline (PBS)
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))
-
Test compounds (this compound, LYC-55716, GW3965) dissolved in a suitable vehicle (e.g., DMSO)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or isolate T cells using magnetic bead-based negative selection.
-
CFSE Staining:
-
Wash cells twice with PBS.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete culture medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete culture medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add serial dilutions of the test compounds (this compound, LYC-55716, GW3965) and vehicle control to the respective wells.
-
Add T cell activation stimuli to all wells except the unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer using a 488 nm excitation laser and a 530/30 nm emission filter for CFSE.
-
Analyze the data to determine the percentage of proliferating cells and the number of cell divisions based on the progressive halving of CFSE fluorescence intensity.
-
Experimental Workflow for CFSE Proliferation Assay
Caption: Workflow for a CFSE-based T cell proliferation assay.
Conclusion
For researchers and drug development professionals, the validation of T cell proliferation assays, such as the CFSE staining method detailed in this guide, is crucial for accurately assessing the immunomodulatory effects of compounds like this compound. Further studies providing direct quantitative comparisons of this compound with other RORγt agonists and inhibitors of T cell proliferation will be invaluable for a more complete understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. LXR signaling couples sterol metabolism to proliferation in the acquired immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Gene Expression Analysis of SR0987 and Alternative RORγt Modulators
This guide provides an objective comparison of the synthetic RORγt agonist SR0987 with RORγt inverse agonists, a class of alternative modulators. The analysis focuses on validating the compound's mechanism of action through gene expression data and is intended for researchers, scientists, and drug development professionals.
Introduction to RORγt Modulation
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2] These cells are key players in inflammatory responses and are characterized by their production of cytokines, most notably Interleukin-17 (IL-17).[2] Due to its central role in immunity, RORγt is a significant therapeutic target for autoimmune diseases and cancer.[3][4]
Small molecules can modulate RORγt activity in two primary ways:
-
Agonists: These molecules, such as this compound, activate the RORγt receptor, enhancing its transcriptional activity. This leads to increased expression of target genes like IL17 and is being explored as a mechanism to boost anti-tumor immunity.[1][5]
-
Inverse Agonists: These molecules, such as SR2211 or TMP778, bind to RORγt and repress its basal transcriptional activity.[4][5] This action blocks the differentiation of Th17 cells and reduces the expression of inflammatory genes, making them promising candidates for treating autoimmune diseases.[4][6]
This guide compares the gene expression effects of the RORγt agonist this compound against the established effects of RORγt inverse agonists.
Comparative Gene Expression Analysis
The following data summarizes the differential effects of RORγt agonists and inverse agonists on key target genes in T-cell lines. The data for this compound is derived from studies in murine EL4 T lymphocytes, while the data for inverse agonists represents a consensus from studies on human and mouse Th17 cells.
| Gene Target | Gene Function | Expected Effect of this compound (Agonist) | Observed Effect of this compound (qPCR)[5] | Expected & Observed Effect of Inverse Agonists[4][6][7] |
| IL17A / IL17F | Pro-inflammatory Th17 signature cytokine | Increase | ▲ Further increase in expression upon T-cell activation | ▼ Strong decrease in expression |
| PD-1 (Pdcd1) | Immune checkpoint receptor (suppresses T-cell activity) | Unknown/Indirect | ▼ Statistically significant decrease in expression | Not a primary direct target; effects are secondary |
| IL22 | Th17 signature cytokine | Increase | Not Reported | ▼ Strong decrease in expression |
| IL23R | Receptor for pro-inflammatory cytokine IL-23 | Increase | Not Reported | ▼ Decrease in expression |
Interpretation: The experimental data validates this compound as a RORγt agonist by demonstrating its ability to increase the expression of the canonical RORγt target gene, IL17.[5] Unexpectedly, this compound treatment also led to a decrease in the expression of the immune checkpoint gene PD-1, suggesting a dual mechanism for enhancing anti-tumor immunity.[1][5] In stark contrast, RORγt inverse agonists robustly suppress the entire Th17 signature gene program, including IL17A, IL17F, and IL22, consistent with their therapeutic goal of reducing inflammation.[4][6]
Experimental Protocols
The methodologies below are based on the key study validating this compound's activity.
3.1 Cell Culture and Treatment
-
Cell Line: Murine EL4 T lymphocytes.
-
Culture Conditions: Standard cell culture conditions.
-
T-Cell Activation: Cells were stimulated with Phorbol 12-myristate 13-acetate (PMA) and ionomycin to mimic T-cell receptor activation.
-
Compound Treatment: Activated cells were co-treated with either this compound or a vehicle control (DMSO) for a specified period to assess the impact on gene expression.[5]
3.2 Gene Expression Analysis (qPCR)
-
RNA Isolation: Total RNA was extracted from the treated and control EL4 cells.
-
cDNA Synthesis: RNA was reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of target genes (Il17, Pdcd1, Gzmb) were quantified using specific primers and probes on a real-time PCR system.
-
Data Analysis: Gene expression changes were calculated relative to a housekeeping gene and compared between the this compound-treated and vehicle-treated groups.[5]
Visualized Mechanisms and Workflows
The following diagrams illustrate the molecular pathway of RORγt modulation and the general workflow for its analysis.
Caption: Opposing mechanisms of RORγt agonist vs. inverse agonist action.
Caption: Standard experimental workflow for validating target gene expression.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of RORγt regulates Th17 signature gene expression and suppresses cutaneous inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
SR0987: An Immunomodulatory Approach to Cancer Therapy - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the synthetic Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) agonist, SR0987, with a focus on its mechanism of action in the context of cancer therapy. While the primary anti-tumor effects of this compound are understood to be immune-mediated rather than through direct cytotoxicity to cancer cells, this guide will delve into its activity on immune cell populations and the signaling pathways it modulates.
Efficacy of this compound on Immune Cell Lines
Current research indicates that this compound's principal anti-cancer activity stems from its agonistic effect on RORγt, a key transcription factor in T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][2] The compound has not been demonstrated to have significant direct cytotoxic or anti-proliferative effects on a broad range of cancer cell lines. Instead, its efficacy is attributed to the enhancement of the host's anti-tumor immune response.[3][4]
The available data on the effects of this compound and other RORγ agonists on immune cells is summarized below. It is important to note that direct comparisons of IC50 values across different cancer cell lines are not applicable for this compound due to its mechanism of action.
| Cell Line/Cell Type | Organism | Cell Type | Key Effects of this compound/RORγ Agonists | Reference |
| Jurkat | Human | T-lymphocyte | Decreased cell surface PD-1 expression.[1] | [1] |
| Murine T-cells | Mouse | T-lymphocyte | Decreased PD-1 gene expression and reduced surface expression of PD-1. | [1] |
| Differentiated Murine Th17 cells | Mouse | T helper 17 cells | Repression of surface PD-1 expression.[1] | [1] |
| Murine Tc17 cells | Mouse | Cytotoxic T-lymphocyte 17 | Enhanced cytotoxic activity against EG7 lymphoma cells (in vitro). | [5] |
| Human Mesothelin CAR-T cells | Human | Chimeric Antigen Receptor T-cells | Increased killing of K562 mesothelin-expressing tumor cells. | [5] |
Experimental Protocols
The following are generalized experimental protocols for assessing the immunomodulatory effects of compounds like this compound.
Cell Culture
-
Jurkat T-cells: Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Primary Murine T-cell Differentiation: Naïve CD4+ T-cells are isolated from the spleens of mice and cultured under Th17-polarizing conditions (e.g., anti-CD3/CD28 antibodies, IL-6, TGF-β, anti-IFN-γ, and anti-IL-4) in the presence of this compound or vehicle control for several days.
Flow Cytometry for PD-1 Expression
-
Cells are treated with this compound or DMSO (vehicle control) for a specified period (e.g., 48 hours).
-
Cells are harvested, washed with PBS containing 2% FBS.
-
Cells are stained with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8) and PD-1.
-
Data is acquired on a flow cytometer and analyzed to determine the percentage of PD-1 positive cells and the mean fluorescence intensity.
In Vitro T-cell Cytotoxicity Assay
-
Effector T-cells (e.g., OT-I Tc17 cells) are differentiated in the presence of a RORγ agonist or vehicle.
-
Target cancer cells (e.g., EG7 lymphoma cells) are labeled with a fluorescent dye or a radioactive isotope.
-
Effector and target cells are co-cultured at various effector-to-target ratios for a defined period (e.g., 4-6 hours).
-
Target cell lysis is quantified by measuring the release of the label into the supernatant or by flow cytometry-based counting of viable target cells.
Signaling Pathways and Experimental Workflow
RORγt Signaling Pathway in T-cells
This compound, as a RORγt agonist, binds to the RORγt nuclear receptor in T-cells. This activation leads to the transcriptional regulation of target genes, resulting in increased production of pro-inflammatory cytokines such as IL-17A and a decrease in the expression of immune checkpoint proteins like PD-1. This dual action enhances the anti-tumor activity of T-cells.
Caption: this compound activates RORγt, enhancing anti-tumor immunity.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the immunomodulatory efficacy of a compound like this compound.
Caption: A typical workflow for evaluating this compound's immunomodulatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SR0987: A Comparative Analysis of RORγt Agonist Activity in Primary Human T Cells and T Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
SR0987 has been identified as a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2][3] This guide provides a comparative overview of this compound's activity in primary human T cells versus established T cell lines, based on available experimental data. It aims to offer researchers a clear perspective on the compound's performance in physiologically relevant primary cells compared to more convenient but potentially less representative cell line models.
Quantitative Data Summary
The activity of this compound has been assessed in various in vitro systems. The following table summarizes the available quantitative and qualitative data on the effects of this compound. A significant gap exists in the literature regarding the potency of this compound in primary human T cells for key functional endpoints like IL-17 production.
| Cell Type | Assay Type | Endpoint Measured | This compound Activity | Citation |
| HEK293T Cells | Reporter Gene Assay (Gal4-RORγt::UAS-Luc) | Luciferase Expression | EC50: ~800 nM | [1] |
| Human Jurkat T Cells | Flow Cytometry | Cell Surface PD-1 Expression | Decreased expression | [1] |
| Murine Primary T Cells | Th17 Differentiation Assay | IL-17 Production | Trend towards increased production | [1] |
| Murine Primary T Cells | Th17 Differentiation Assay | Cell Surface PD-1 Expression | Statistically significant reduction | [1] |
| Primary Human T Cells | Th17 Differentiation Assay | IL-17 Production | Data not available | - |
| Primary Human T Cells | Th17 Differentiation Assay | PD-1 Expression | Data not available | - |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is crucial to visualize the signaling pathway it modulates and the typical workflow for its evaluation.
RORγt Signaling Pathway in Th17 Differentiation
The diagram below illustrates the central role of RORγt in Th17 cell differentiation. Upon T cell activation in the presence of cytokines such as TGF-β and IL-6, the expression of RORγt is induced. RORγt then acts as a master transcriptional regulator, promoting the expression of key Th17 signature genes, including those encoding for the cytokine IL-17A. This compound, as a RORγt agonist, is expected to enhance this pathway.
Caption: RORγt signaling pathway in Th17 differentiation.
General Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on T cells. This process can be adapted for both primary human T cells and T cell lines.
Caption: General experimental workflow for this compound assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are protocols relevant to the assessment of this compound's activity.
Protocol 1: RORγt Reporter Gene Assay (HEK293T cells)
This assay is designed to measure the direct agonistic activity of this compound on the RORγt receptor in a controlled cellular context.
-
Cell Culture: HEK293T cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Cells are transiently transfected with expression vectors for a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain and a luciferase reporter plasmid under the control of a UAS (Upstream Activator Sequence).
-
Compound Treatment: Post-transfection, cells are treated with a dose-range of this compound. Often, a RORγt inverse agonist like ursolic acid is used to reduce basal activity, allowing for a clearer observation of agonist effects.[1]
-
Luciferase Assay: After a defined incubation period (e.g., 24 hours), cell lysates are collected, and luciferase activity is measured using a luminometer. Data is typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
Protocol 2: PD-1 Expression Analysis in Jurkat T Cells
This protocol assesses the effect of this compound on the expression of the immune checkpoint receptor PD-1 on a human T cell line.
-
Cell Culture: Jurkat T cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Activation: Since resting Jurkat cells may not express PD-1, they are typically activated with phorbol 12-myristate 13-acetate (PMA) and ionomycin to induce PD-1 expression.[1]
-
Compound Treatment: Activated Jurkat cells are treated with this compound at various concentrations for a specified duration.
-
Flow Cytometry: Cells are harvested, washed, and stained with a fluorochrome-conjugated anti-human PD-1 antibody. Stained cells are analyzed by flow cytometry to quantify the percentage of PD-1 positive cells and the mean fluorescence intensity.
-
Data Analysis: The change in PD-1 expression in this compound-treated cells is compared to vehicle-treated control cells.
Protocol 3: Primary Human T Cell Differentiation and Cytokine Analysis
This protocol is designed to evaluate the effect of this compound on the differentiation of primary human T cells into the Th17 lineage and their subsequent cytokine production.
-
Isolation of Primary T Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Naïve CD4+ T cells are then purified from PBMCs using negative selection magnetic beads.
-
Cell Culture: Purified naïve CD4+ T cells are cultured in complete RPMI-1640 medium.
-
Th17 Differentiation: T cells are activated with anti-CD3 and anti-CD28 antibodies in the presence of a Th17-polarizing cytokine cocktail, which for human cells typically includes TGF-β, IL-1β, and IL-6 or IL-23.[4]
-
Compound Treatment: this compound is added to the culture medium at the time of activation and differentiation at a range of concentrations.
-
Cytokine Measurement: After a defined culture period (e.g., 3-5 days), the supernatant is collected, and the concentration of IL-17A is measured by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The amount of IL-17A produced in the presence of this compound is compared to that in vehicle-treated controls to determine the compound's effect on Th17 differentiation and function. An EC50 value can be determined from a dose-response curve.
Conclusion
This compound demonstrates clear agonistic activity on the RORγt receptor in reporter assays and modulates key T cell markers such as PD-1 in the Jurkat cell line.[1] However, a comprehensive understanding of its potency and efficacy in primary human T cells remains incomplete due to the lack of publicly available quantitative data. While cell lines like Jurkat offer a convenient and reproducible system for initial screening, primary T cells provide a more physiologically relevant model, reflecting the complexity of the human immune system. Therefore, future studies should focus on generating direct comparative data, including dose-response curves for IL-17 production and PD-1 modulation, in primary human T cells versus a panel of T cell lines. Such data will be invaluable for the continued development and characterization of RORγt agonists for therapeutic applications.
References
- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The differentiation of human TH-17 cells requires transforming growth factor-β and induction of the nuclear receptor RORγT - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of SR0987
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of SR0987, a RORγt agonist used in research. Adherence to these procedures is critical to minimize risks to personnel and the environment.
As a research chemical, the full toxicological and ecological impact of this compound may not be fully understood. Therefore, it should be handled with the utmost care, assuming it is a potentially hazardous substance. The following procedures are based on general best practices for handling biologically active research chemicals and information derived from available safety data sheets.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or solution), all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
| PPE Item | Specification |
| Gloves | Nitrile, powder-free. Change immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard, long-sleeved lab coat. |
| Respiratory Protection | Required when handling the powder form to avoid dust inhalation. Use a properly fitted N95 or higher-rated respirator. |
Decontamination of Labware
All labware and surfaces contaminated with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.
Experimental Protocol for Decontamination:
-
Initial Rinse: Carefully rinse contaminated glassware and equipment with a suitable organic solvent in which this compound is soluble, such as ethanol or DMSO.[1] Perform this rinse in a chemical fume hood. Collect the solvent rinse as hazardous waste.
-
Wash: Wash the rinsed labware with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the labware to air dry completely before reuse.
Disposal of Solid this compound Waste
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Packaging: Ensure the original container is tightly sealed. If the original container is compromised, place it inside a larger, leak-proof, and clearly labeled secondary container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's authorized hazardous waste disposal service. Do not dispose of solid this compound in the regular trash.
Disposal of Liquid this compound Waste
This includes solutions of this compound in solvents like DMSO or ethanol, as well as contaminated solvent rinses from decontamination procedures.
Step-by-Step Disposal Procedure:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used, and the estimated concentration.
-
Storage: Store the liquid waste container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible waste streams.
-
Disposal: Arrange for pickup by your institution's EHS-approved hazardous waste contractor. Do not pour liquid waste containing this compound down the drain.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathways for this compound, the following diagrams illustrate the decision-making process and procedural steps for both solid and liquid waste.
Caption: Workflow for the disposal of solid this compound waste.
Caption: Workflow for the disposal of liquid this compound waste.
References
Essential Safety and Logistical Information for Handling SR0987
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of SR0987, a potent RORγt agonist intended for research use only. Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential. All procedures should be conducted under the assumption that this compound is a potent and potentially hazardous compound.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be performed before handling this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes recommended PPE for various laboratory activities involving this compound.[1]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable solid-front lab coat with tight-fitting cuffs.- Double gloving (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is critical. Double gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| General Handling and Experiments | - Lab coat.- Safety glasses with side shields.- Chemical-resistant gloves (e.g., nitrile). | Standard laboratory practice to prevent accidental skin and eye exposure. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to ensure safety and maintain the integrity of the compound throughout the experimental process.
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
